6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJXNLJOYTTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646909 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-72-6 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical Properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic organic compound belonging to the pyrrolopyridine class. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the bromine atom and the amino group on the 7-azaindole core can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination.
Core Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and provides estimated values based on the parent compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, for comparison. It is crucial to note that the amino group at the 4-position will alter these properties.
| Property | This compound | 6-Bromo-1H-pyrrolo[2,3-b]pyridine (Parent Compound for Comparison) |
| Molecular Formula | C₇H₆BrN₃[1] | C₇H₅BrN₂ |
| Molecular Weight | 212.05 g/mol [1] | 197.03 g/mol |
| CAS Number | 1000340-72-6 | 143468-13-7 |
| Appearance | Solid (predicted) | White to yellow crystalline powder[2] |
| Melting Point | Data not available | ~180-195 °C[2] |
| Boiling Point | Data not available | 438.7 ± 37.0 °C (Predicted) |
| Solubility | Data not available | Soluble in organic solvents such as chloroform, methanol, and carbon tetrachloride; insoluble in water[2] |
| pKa | Data not available | 6.76 ± 0.40 (Predicted) |
| Purity | Typically >95% (as supplied by commercial vendors)[1] | Typically >97% (as supplied by commercial vendors) |
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of this compound.
Determination of Melting Point (Capillary Method)
This method is a standard and widely used technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Graduated pipettes
Procedure:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Qualitative Assessment:
-
To a test tube containing approximately 1 mL of the solvent, a small, precisely weighed amount (e.g., 1 mg) of this compound is added.
-
The mixture is vortexed for 1-2 minutes.
-
The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
If the compound dissolves, further weighed portions are added incrementally and vortexed until saturation is reached (i.e., solid material remains undissolved).
-
The total mass of the compound dissolved in the known volume of solvent is recorded to estimate the solubility in mg/mL.
-
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at different pH values.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if water solubility is low.
-
Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with the standardized strong acid (to determine the pKa of the conjugate acid of the amine). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like an amine, the titration with acid will yield the pKa of the corresponding ammonium ion (BH⁺).
Signaling Pathways and Experimental Workflows
Given the prevalence of the pyrrolo[2,3-b]pyridine scaffold in kinase inhibitor development, this compound is a likely candidate for targeting signaling pathways regulated by kinases. The Janus kinase (JAK) signaling pathway is a prominent example.
Janus Kinase (JAK) Signaling Pathway
The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.
Caption: The JAK-STAT signaling cascade and the inhibitory action of a putative inhibitor.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound like this compound for drug discovery purposes.
Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors. While a complete experimental dataset for its physical properties is not yet available in the public domain, this guide provides the foundational knowledge and standardized protocols necessary for its comprehensive characterization. The provided diagrams offer a conceptual framework for its potential mechanism of action and the experimental steps required for its synthesis and evaluation. Further research to fully elucidate the experimental physical properties of this compound is warranted and will be invaluable to the drug discovery and development community.
References
An In-depth Technical Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: A Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds. This technical guide focuses on a specific derivative, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a molecule of significant interest in the development of targeted therapeutics, particularly kinase inhibitors. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis strategies, and known biological activities within the broader context of the 7-azaindole class of molecules. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide compiles available information and provides logical frameworks for its synthesis and potential biological applications based on closely related analogues.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound. The core structure consists of a fused pyrrole and pyridine ring system, forming the 7-azaindole moiety. This core is substituted with a bromine atom at the 6-position and an amine group at the 4-position.
Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1000340-72-6 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Canonical SMILES | C1=C(C2=C(N=C1)N=C(C=C2)Br)N |
| InChI Key | InChI=1S/C7H6BrN3/c8-5-2-6-4(9)1-3-10-7(6)11-5/h1-3H,9H2,(H,10,11) |
Physicochemical Data
| Property | Predicted Value (for 6-Bromo-1H-pyrrolo[2,3-b]pyridine) |
| Melting Point | 192-195 °C |
| Boiling Point | 356.5±22.0 °C at 760 mmHg |
| Density | 1.8±0.1 g/cm³ |
| pKa | 9.96±0.10 |
It is important to note that the addition of the amine group at the 4-position will influence these properties, likely increasing the melting point and altering the solubility and pKa.
Spectral Data
While specific spectral data for this compound is not published, spectral information for the closely related 6-Bromo-1H-pyrrolo[2,3-b]pyridine is available and can serve as a reference for structural confirmation.[1]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for the 7-azaindole scaffold are well-established.[2][3] A plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.[4]
General Synthetic Workflow
The synthesis of this compound would likely begin with a suitable brominated pyridine precursor, followed by the construction of the fused pyrrole ring and subsequent amination.
Caption: Generalized synthetic workflow for this compound.
Hypothetical Experimental Protocol
The following is a hypothetical, multi-step protocol based on established methodologies for the synthesis of related 7-azaindole derivatives.
Step 1: Synthesis of a 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate
This intermediate could be synthesized from a commercially available brominated aminopyridine. The pyrrole ring can be constructed using methods such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.
Step 2: Nucleophilic Aromatic Substitution to Introduce the 4-amino Group
The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution.
-
Reaction: 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is reacted with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection.
-
Reagents: 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, ammonium hydroxide, a suitable solvent (e.g., dioxane or DMF).
-
Conditions: The reaction is typically heated under pressure in a sealed vessel.
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling these compounds to bind to the ATP-binding site of kinases.
While the specific biological target of this compound has not been definitively identified in the public domain, its structural features suggest it is a strong candidate for a kinase inhibitor. Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against a range of kinases involved in cancer and other diseases.
Potential Kinase Targets
Based on the activity of structurally related compounds, potential kinase targets for this compound include:
-
Fibroblast Growth Factor Receptors (FGFRs): Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5][6]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): The pyrrolo[2,3-d]pyrimidine core, a close isostere, has been used to develop LRRK2 inhibitors.[4]
-
Protein Kinase B (Akt): 4-amino substituted pyrrolo[2,3-d]pyrimidines have been identified as selective inhibitors of Akt.[7]
General Kinase Inhibition Signaling Pathway
The general mechanism of action for ATP-competitive kinase inhibitors involves blocking the phosphorylation of downstream substrate proteins, thereby inhibiting the propagation of signaling cascades that drive cellular processes such as proliferation, survival, and differentiation.
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.
Potential Therapeutic Applications
Given the role of various kinases in disease, this compound and its derivatives could have therapeutic potential in:
-
Oncology: By targeting kinases that are frequently dysregulated in cancer, such as FGFRs and Akt.
-
Inflammatory Diseases: Some kinases play a crucial role in inflammatory signaling pathways.
-
Neurodegenerative Diseases: LRRK2 is a key target in Parkinson's disease research.
Conclusion
This compound is a promising chemical entity built upon the privileged 7-azaindole scaffold. While specific experimental data for this compound remains scarce in the public domain, its structural similarity to known potent kinase inhibitors suggests significant potential for drug discovery and development. Further research is warranted to elucidate its precise biological targets, develop optimized synthetic routes, and fully characterize its pharmacological profile. This guide provides a foundational understanding for researchers and scientists interested in exploring the therapeutic applications of this and related compounds.
References
- 1. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE(143468-13-7) 1H NMR [m.chemicalbook.com]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine molecular weight
An In-depth Technical Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Introduction
This compound is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. The pyrrolo[2,3-b]pyridine structure is considered a "privileged" scaffold because it can bind to a variety of biological targets, particularly protein kinases. As a result, derivatives of this compound are extensively investigated for their therapeutic potential in areas such as oncology and inflammatory diseases.[1][2] This guide provides a technical overview of its core properties, potential synthetic routes, and its relevance in inhibiting key cellular signaling pathways.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its identification, handling, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 212.05 g/mol | [3][4] |
| Molecular Formula | C₇H₆BrN₃ | [4] |
| CAS Number | 1000340-72-6 | [3] |
| Canonical SMILES | C1=C(NC=C1C2=C(C=C(N=C2)Br)N) | N/A |
| Purity | Typically >95% for research use | |
| Storage | 2-8 °C |
Synthesis and Experimental Protocols
Generalized Synthetic Protocol
-
Bromination of the Pyrrolo[2,3-b]pyridine Core:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., a halogenated solvent or acetic acid), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the crude product (6-Bromo-1H-pyrrolo[2,3-b]pyridine) is isolated and purified, typically by column chromatography.
-
-
Nitration of 6-Bromo-1H-pyrrolo[2,3-b]pyridine:
-
The brominated intermediate is carefully added to a cold (0-5 °C) solution of a nitrating agent, such as a mixture of concentrated sulfuric acid and potassium nitrate.[5]
-
The reaction mixture is stirred for several hours, allowing it to warm to room temperature gradually.[5]
-
The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate).[5]
-
The precipitated nitro-product (6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine) is collected by filtration and purified.
-
-
Reduction of the Nitro Group to an Amine:
-
The purified 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is dissolved in a solvent like ethanol.
-
A reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the solution.[5]
-
The mixture is heated to reflux or stirred under hydrogen pressure until the reduction is complete, as monitored by TLC or LC-MS.[5]
-
After workup, which typically involves filtration and extraction, the final product, this compound, is purified by column chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have been designed to target a wide range of kinases.
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[2] Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent FGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation. This blockade inhibits downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[2]
Modulation of NF-κB Signaling
The NF-κB signaling pathways (both canonical and non-canonical) are central to immune responses and inflammation. The Inhibitory-kappaB Kinases (IKKs), particularly IKKα and IKKβ, are key regulators of these pathways. Selective inhibitors are sought after to treat inflammatory diseases and some cancers. Aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of IKKα, which is crucial for the non-canonical NF-κB pathway.[1] By inhibiting IKKα, these compounds can selectively block the non-canonical pathway without affecting the canonical pathway, offering a targeted therapeutic approach.
Conclusion
This compound represents a valuable chemical entity for drug discovery and development. Its core 7-azaindole structure serves as a versatile scaffold for synthesizing potent and selective inhibitors of various protein kinases. The ability to target critical signaling pathways, such as FGFR and NF-κB, underscores the therapeutic potential of its derivatives in treating a range of human diseases, motivating further research and optimization in this chemical space.
References
- 1. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available data on the solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. Due to the limited publicly accessible quantitative solubility data for this specific compound, this guide also includes qualitative solubility information for the closely related precursor, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, and presents a general experimental protocol for determining kinetic solubility, which can be adapted for the target compound.
Introduction
This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolopyridine core, is a common scaffold in the development of kinase inhibitors and other therapeutic agents. Understanding the solubility of this compound is a critical first step in its preclinical development, as solubility significantly impacts bioavailability, formulation, and in vitro assay design.
Solubility Data
Table 1: Qualitative Solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Methanol | Soluble[1] |
| Carbon Tetrachloride | Soluble[1] |
| Water | Insoluble[1] |
It is important to note that the addition of the amine group at the 4-position in this compound is expected to alter its physicochemical properties, including solubility, compared to the precursor. The amine group can act as a hydrogen bond donor and acceptor, potentially increasing its solubility in polar solvents, including aqueous solutions, particularly at different pH values.
Experimental Protocol for Kinetic Solubility Assay
The following is a general, adaptable protocol for determining the kinetic solubility of a small molecule like this compound using nephelometric or UV-based methods. This type of assay is suitable for high-throughput screening in early drug discovery.
3.1. Principle
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO) into an aqueous buffer. This method provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which is relevant for many in vitro assays.
3.2. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear for UV, black for nephelometry)
-
Automated liquid handler or multichannel pipettes
-
Plate reader with nephelometry or UV-Vis absorbance capabilities
-
Plate shaker
3.3. Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution into the wells of a 96-well plate in triplicate.
-
Include wells with DMSO only as a negative control.
-
-
Addition of Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound has a maximum absorbance (λmax).
-
3.4. Data Analysis
The solubility limit is determined as the highest concentration at which no significant increase in light scattering (nephelometry) or a linear relationship between concentration and absorbance (UV-Vis) is observed.
Logical Workflow for Solubility Assessment
The process of assessing the solubility of a novel compound like this compound in a drug discovery setting can be visualized as follows:
Caption: Workflow for solubility assessment in drug discovery.
Signaling Pathways
Currently, there is no specific information in the public domain linking this compound to particular signaling pathways. However, the pyrrolopyridine scaffold is a known "privileged structure" often found in kinase inhibitors. Therefore, it is plausible that this compound could be investigated for its activity against various protein kinases involved in cell signaling pathways related to cancer, inflammation, or other diseases. Further research would be required to elucidate any such activity.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides the available qualitative information for a closely related structure and a robust, adaptable experimental protocol for its determination. The provided workflow illustrates the logical progression of solubility assessment in a research and development context. Researchers are encouraged to perform experimental determinations to ascertain the precise solubility of this compound in various solvents and buffers to facilitate its further development.
References
A Technical Guide to the Spectroscopic Properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a summary of the predicted spectroscopic data for the compound 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1000340-72-6). Due to the absence of publicly available experimental spectra, this guide furnishes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to support researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a logical workflow for spectroscopic analysis.
Introduction
This compound, a substituted 7-azaindole, represents a core scaffold of significant interest in medicinal chemistry and drug development. The functionalization of the 7-azaindole ring system allows for the exploration of diverse chemical space and the development of novel therapeutic agents. Accurate characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide presents a theoretical spectroscopic profile of this compound to aid in its synthesis and further investigation.
Predicted Spectroscopic Data
Disclaimer: The following data are predicted based on the chemical structure of this compound and have not been confirmed by experimental analysis. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H (pyrrolo) |
| ~7.8 | s | 1H | H5 |
| ~7.2 | d | 1H | H2 |
| ~6.5 | d | 1H | H3 |
| ~6.0 | br s | 2H | N4-H₂ (amino) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C7a |
| ~148 | C4 |
| ~145 | C6 |
| ~125 | C2 |
| ~115 | C5 |
| ~100 | C3a |
| ~98 | C3 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Parameter | Predicted Value |
| Electrospray Ionization (ESI) | [M+H]⁺ | m/z 212.98, 214.98 (due to ⁷⁹Br/⁸¹Br isotopes) |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass ([M+H]⁺) for C₇H₇⁷⁹BrN₃⁺ | 212.9876 |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong, Broad | N-H stretching (amino and pyrrolo) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1640-1600 | Strong | N-H bending (amino) |
| 1580-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1200 | Medium | C-N stretching |
| ~800 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-Br stretching |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic heterocyclic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern, which will be characteristic of the presence of a bromine atom. For HRMS, compare the measured exact mass to the calculated theoretical mass.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber. Identify characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound. While experimental data is not currently available in the public domain, the theoretical values and standardized protocols presented herein offer valuable guidance for researchers working on the synthesis, identification, and application of this and related compounds. The systematic application of the described spectroscopic workflow is essential for the unambiguous structural elucidation and purity assessment critical to advancing drug discovery and development efforts.
The Evolving Landscape of Kinase Inhibition: A Technical Overview of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases has led to the development of numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib.[1][2][4] This technical guide focuses on the biological activity of a specific derivative, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. While direct experimental data for this exact compound is limited in publicly available literature, this document will provide a comprehensive overview of the known biological activities of structurally related 7-azaindole and pyrrolopyrimidine analogs. By examining the structure-activity relationships (SAR) of these closely related molecules, we can infer the potential biological profile of this compound and provide a foundation for future research and drug discovery efforts.
The core structure, this compound, features a 7-azaindole core with two key substitutions: a bromine atom at the 6-position and an amine group at the 4-position. The 4-amino group is of particular interest as it can act as a hydrogen bond donor and acceptor, potentially influencing binding to target proteins. The 6-bromo substitution can modulate the electronic properties of the ring system and provide a vector for further chemical modification.
The 7-Azaindole Scaffold: A Versatile Kinase Inhibitor
The 7-azaindole scaffold's success as a kinase inhibitor stems from its structural mimicry of the adenine core of ATP.[5] The pyridine nitrogen and the pyrrole nitrogen of the 7-azaindole ring system can form bidentate hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition.[5] This binding mode is a common feature among many 7-azaindole-based kinase inhibitors.[5]
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of a wide array of kinases, demonstrating the versatility of this scaffold. These include:
-
Receptor Tyrosine Kinases (RTKs): Fibroblast Growth Factor Receptors (FGFRs)[6][7][8]
-
Non-receptor Tyrosine Kinases: Focal Adhesion Kinase (FAK)[9], SRC Kinase[10]
-
Serine/Threonine Kinases: Protein Kinase B (PKB/Akt)[1][2], Cyclin-Dependent Kinases (CDKs)[11][12], Haspin[11], 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1)[13], Traf2 and Nck-interacting kinase (TNIK)
-
Lipid Kinases: Phosphoinositide 3-Kinases (PI3Ks)[14]
-
Other Enzymes: Phosphodiesterase 4B (PDE4B)[15]
The biological activity and selectivity of these inhibitors are highly dependent on the nature and position of substituents on the 7-azaindole core.[16]
Biological Activity of Structurally Related Compounds
Due to the absence of specific data for this compound, this section will summarize the quantitative data for closely related 4-amino-substituted pyrrolopyrimidines and other substituted 7-azaindoles. This information provides valuable insights into the potential targets and potency of the topic compound.
Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA) Inhibition
A study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of PKB also investigated the corresponding 7-azaindole analogs.[1] The data highlights the importance of substitutions on the 4-amino-pyrrolopyrimidine core for potency and selectivity against the closely related kinase PKA.
Table 1: Inhibition of PKBβ and PKA by 4-Amino-Substituted Pyrrolopyrimidines and 7-Azaindoles [1]
| Compound | Core Scaffold | R Group | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKBβ) |
| Analog 1 | Pyrrolo[2,3-d]pyrimidine | 4-Chlorobenzyl | 16 | 450 | 28 |
| Analog 2 | 7-Azaindole | 4-Chlorobenzyl | 18 | 18 | 1 |
| Analog 3 | Pyrrolo[2,3-d]pyrimidine | 4-tert-Butylbenzyl | 10 | >1500 | >150 |
| Analog 4 | 7-Azaindole | 4-tert-Butylbenzyl | 25 | 490 | 20 |
Data is presented for analogs to infer potential activity. The core scaffold in the table is linked to a 4-aminopiperidine moiety, which is then substituted with the R group.
The replacement of the pyrrolo[2,3-d]pyrimidine core with a 7-azaindole scaffold in these analogs resulted in a loss of selectivity for PKB over PKA.[1] However, the nanomolar potency against PKBβ was retained. This suggests that this compound could potentially exhibit inhibitory activity against kinases in the AGC family, such as PKB.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs.[6][7][8] In one study, a series of substituted 1H-pyrrolo[2,3-b]pyridines were evaluated for their inhibitory activity against FGFR1-4.
Table 2: FGFR Inhibition by a Substituted 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) [6][7]
| Kinase Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
This data demonstrates that substitutions on the 7-azaindole ring can lead to potent and relatively selective inhibition of FGFR isoforms. The specific substitutions on compound 4h from the study are different from the topic compound, but it highlights the potential of the scaffold for targeting this class of receptor tyrosine kinases.
Cytotoxic Activity
Several studies have reported the cytotoxic effects of 7-azaindole derivatives against various cancer cell lines.[17][18] For example, a novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), was evaluated for its cytotoxic effects.[17]
Table 3: Cytotoxicity of a 7-Azaindole Derivative (7-AID) in Cancer Cell Lines [17]
| Cell Line | Cancer Type | IC50 (µM/ml) |
| HeLa | Cervical Carcinoma | 16.96 |
| MCF-7 | Breast Cancer | 14.12 |
| MDA-MB-231 | Breast Cancer | 12.69 |
Another study on 4-substituted pyrrolo[2,3-b]pyridines as cytokinin analogues also reported cytotoxic activity on human myeloblastic leukaemia cells (HL-60).[18] These findings suggest that this compound may possess antiproliferative properties.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of 7-azaindole and related compounds. These protocols can serve as a reference for designing experiments to test the activity of this compound.
Kinase Inhibition Assays
Radiometric Filter Binding Assay (for PKBβ and PKA) [1]
-
Objective: To determine the in vitro inhibitory activity of compounds against protein kinases.
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a substrate peptide by the kinase.
-
Procedure:
-
The kinase reaction is performed in a buffer containing the kinase, a specific substrate peptide, [γ-33P]ATP, and the test compound at various concentrations.
-
The reaction is incubated for a specific time at a controlled temperature to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the mixture is transferred to a filter membrane which binds the phosphorylated substrate.
-
Unincorporated [γ-33P]ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cellular Proliferation and Cytotoxicity Assays
MTT Assay [17]
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many 7-azaindole derivatives is the competitive inhibition of ATP binding to the kinase active site. This leads to the downregulation of the signaling pathways controlled by the targeted kinase.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14] Dysregulation of this pathway is a common event in many cancers.[14] Given the inhibitory activity of related compounds against PKB/Akt and PI3K, this compound could potentially modulate this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a novel kinase inhibitor typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo studies.
Caption: A typical workflow for kinase inhibitor discovery and development.
Conclusion and Future Directions
While direct biological data for this compound is not yet available in the public domain, the extensive research on the 7-azaindole scaffold provides a strong foundation for predicting its potential biological activities. Based on the analysis of structurally related compounds, it is plausible that this compound could exhibit inhibitory activity against various protein kinases, particularly those within the AGC kinase family (such as Akt/PKB) and receptor tyrosine kinases like FGFR. Furthermore, the presence of the 4-amino group suggests the potential for specific interactions within the ATP-binding pocket that could be exploited for developing selective inhibitors.
Future research should focus on the synthesis of this compound and its evaluation in a broad panel of kinase assays to identify its primary targets. Subsequent studies should include cellular assays to determine its effect on cancer cell proliferation, apoptosis, and relevant signaling pathways. The 6-bromo substituent also offers a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The information compiled in this guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel 7-azaindole derivatives.
References
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives and Analogs in Drug Discovery
For Immediate Release
A Deep Dive into a Privileged Scaffold for Kinase Inhibition
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic potential of derivatives and analogs of the 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine core. This 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for oncology, inflammatory diseases, and neurodegenerative disorders.
Introduction: The 7-Azaindole Advantage
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a bioisostere of indole and purine, granting it unique physicochemical properties that are highly advantageous for drug design. The pyridine nitrogen introduces a key hydrogen bond acceptor site, which facilitates strong interactions with the hinge region of the ATP-binding pocket of various kinases. The 6-bromo substituent serves as a versatile synthetic handle, allowing for the introduction of a wide array of chemical moieties through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties. The 4-amino group provides an additional crucial hydrogen bond donor, further anchoring the molecule within the kinase active site. This strategic combination of features makes the this compound core a powerful starting point for the development of targeted therapeutics.
Synthetic Strategies and Experimental Protocols
The derivatization of the this compound core primarily relies on modern cross-coupling reactions. The bromine atom at the 6-position is readily displaced, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of an aryl or heteroaryl boronic acid with the this compound core.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Purge the vessel with an inert gas for 15-30 minutes.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted-1H-pyrrolo[2,3-b]pyridin-4-amine derivative.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of the 6-bromo position.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, this compound, and the amine.
-
Heat the reaction mixture to 90-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 6-amino-substituted derivative.
Biological Activity and Quantitative Data
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. While a comprehensive dataset for a single series of this compound derivatives is not publicly available, the following tables summarize the activity of closely related analogs, highlighting the potential of this core structure.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors [1][2]
| Compound ID | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4a | H | 1900 | >10000 | >10000 | >10000 |
| 4h | 3-hydroxyphenyl | 7 | 9 | 25 | 712 |
| 4i | 3-methoxyphenyl | 12 | 15 | 45 | 1250 |
| 4j | 4-hydroxyphenyl | 30 | 45 | 150 | 2500 |
| 4k | 4-methoxyphenyl | 55 | 80 | 220 | 3100 |
Data presented is for analogs with a substituted 1H-pyrrolo[2,3-b]pyridine core and is intended to be representative of the scaffold's potential.[1][2]
Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs as GSK-3β Inhibitors [3]
| Compound ID | R¹ Group | R² Group | GSK-3β IC₅₀ (nM) |
| 41 | 4-fluorophenyl | H | 0.22 |
| 46 | 4-chlorophenyl | H | 0.26 |
| 54 | 3-fluorophenyl | H | 0.24 |
Data presented is for analogs with a substituted 1H-pyrrolo[2,3-b]pyridine core and is intended to be representative of the scaffold's potential.[3]
Signaling Pathways and Mechanisms of Action
Derivatives of the this compound scaffold exert their therapeutic effects by inhibiting key kinases in cellular signaling pathways that are often dysregulated in disease. The following diagrams illustrate the points of intervention for these inhibitors in major signaling cascades.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to Its Application as a Kinase Inhibitor Core
Introduction
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a halogenated derivative of the 1H-pyrrolo[2,3-b]pyridine heterocyclic system, also commonly known as 7-azaindole. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. The 7-azaindole moiety serves as an effective bioisostere for purines, enabling it to function as an excellent hinge-binding motif in the ATP-binding pocket of various kinases.
Therefore, this technical guide will focus on the broader class of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. We will utilize well-documented examples to illustrate the core principles of their mechanism of action, provide representative experimental methodologies, and present quantitative data in the required format. The principles and procedures outlined herein are directly applicable to the investigation and characterization of novel derivatives such as this compound.
The 1H-Pyrrolo[2,3-b]pyridine Core as a Hinge-Binding Motif
The efficacy of the 7-azaindole scaffold lies in its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. This region connects the N- and C-lobes of the kinase domain. The pyridine nitrogen of the 7-azaindole ring typically acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the interaction of the adenine base of ATP.
Figure 1: H-bond interactions of the 7-azaindole core with the kinase hinge.
General Synthesis and Derivatization
The 6-bromo substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile handle for chemical modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl substituents at this position to explore the solvent-exposed region of the ATP-binding pocket and enhance potency and selectivity.
Figure 2: General synthetic workflow for derivatizing the 6-bromo position.
Quantitative Analysis of Kinase Inhibition
To illustrate the process of quantitative analysis, we will use data for a representative 1H-pyrrolo[2,3-b]pyridine-based inhibitor targeting Fibroblast Growth Factor Receptors (FGFR). The following table summarizes the inhibitory activity (IC50) of a hypothetical, yet representative, compound, "AZD-Analogue-7," against various kinases to determine its potency and selectivity.
| Kinase Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| VEGFR2 | >10,000 |
| PDGFRβ | >10,000 |
| CDK2 | >10,000 |
Table 1: Kinase Inhibitory Profile of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative. Data is illustrative and based on reported activities for this class of compounds.
Experimental Protocols
Accurate determination of kinase inhibitory activity requires robust and reproducible experimental protocols. Below are detailed methodologies for a typical in vitro kinase assay and a cell-based assay.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based competition binding assay to determine the affinity of a test compound for a target kinase.
Materials:
-
Target Kinase (e.g., purified recombinant FGFR1)
-
Eu-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)
-
Test Compound (e.g., this compound) serially diluted in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Procedure:
-
Prepare a 2X solution of the Kinase/Eu-Antibody complex in assay buffer.
-
Prepare a 2X solution of the Alexa Fluor™ 647-Tracer in assay buffer.
-
Serially dilute the test compound in 100% DMSO, followed by a further dilution in assay buffer to create a 4X stock.
-
In a 384-well microplate, add 5 µL of the 4X test compound solution.
-
Add 5 µL of the 2X Kinase/Eu-Antibody complex to each well.
-
Add 10 µL of the 2X Alexa Fluor™ 647-Tracer to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Workflow for an in vitro TR-FRET kinase binding assay.
Cell-Based Proliferation Assay
This protocol measures the effect of a kinase inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase activity.
Materials:
-
Cancer cell line with known target kinase dependency (e.g., a cell line with FGFR amplification).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test Compound serially diluted in culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Opaque-walled 96-well microplates.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach by incubating overnight at 37°C, 5% CO2.
-
The next day, treat the cells by adding 100 µL of medium containing 2X the final concentration of the serially diluted test compound.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the logarithm of the test compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Mechanism of Action and Signaling Pathways
As ATP-competitive inhibitors, 1H-pyrrolo[2,3-b]pyridine derivatives block the phosphotransferase activity of their target kinase. By inhibiting the kinase, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives pathological processes like cell proliferation and survival. In the case of an FGFR inhibitor, the compound would block the RAS-MAPK and PI3K-AKT pathways.
Figure 4: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal starting point for inhibitor development. Through strategic derivatization, often at positions like the 6-bromo handle, medicinal chemists can optimize the pharmacological properties of these compounds. While specific public data on the kinase inhibitory profile of this compound is limited, the established principles and robust experimental methodologies detailed in this guide provide a comprehensive framework for its evaluation and for the continued development of this important class of kinase inhibitors.
The Pyrrolopyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole and pyridine ring, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to mimic the purine ring of ATP allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1] This versatile core is the foundation for a wide array of biologically active compounds, including approved drugs and promising clinical candidates, targeting a spectrum of diseases from cancer to inflammatory disorders and viral infections. This technical guide provides a comprehensive overview of the biological significance of the pyrrolopyridine core, detailing its mechanisms of action, therapeutic applications, and the experimental methodologies used in its evaluation.
Mechanism of Action: A Versatile Inhibitor
The biological activity of pyrrolopyridine derivatives stems from their ability to interact with various biological targets. The most prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes.
1.1. Kinase Inhibition: Pyrrolopyridine-based compounds are frequently designed as ATP-competitive kinase inhibitors.[1] The nitrogen atoms in the bicyclic system can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a characteristic interaction for many kinase inhibitors. The pyrrole and pyridine rings also participate in hydrophobic and π-stacking interactions within the active site. The selectivity of these inhibitors is often conferred by the various substituents attached to the core structure.[1]
Key kinase families targeted by pyrrolopyridine derivatives include:
-
Receptor Tyrosine Kinases (RTKs):
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Epidermal Growth Factor Receptor (EGFR)
-
c-Met (Hepatocyte Growth Factor Receptor)
-
-
Non-Receptor Tyrosine Kinases:
-
Janus Kinases (JAKs)
-
-
Serine/Threonine Kinases:
-
BRAF
-
Glycogen Synthase Kinase 3β (GSK-3β)
-
1.2. Other Mechanisms of Action:
Beyond kinase inhibition, the pyrrolopyridine scaffold has been incorporated into molecules with other mechanisms of action:
-
Topoisomerase I Inhibition: The natural product camptothecin, which contains a pyrrolopyridine moiety, is a well-known topoisomerase I inhibitor used in cancer therapy.
-
Enzyme Inhibition:
-
Cyclooxygenase (COX): Certain pyrrolopyridine derivatives have shown inhibitory activity against COX-1 and COX-2, enzymes involved in inflammation.
-
HIV-1 Integrase: Pyrrolopyridine-based compounds have been developed as allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[2]
-
Isocitrate Dehydrogenase 1 (IDH1): Ivosidenib (AG-120), an approved drug, is an inhibitor of the mutant IDH1 enzyme.
-
Therapeutic Applications
The diverse mechanisms of action of pyrrolopyridine derivatives translate into a broad range of therapeutic applications.
2.1. Oncology: Cancer is a primary focus for the development of pyrrolopyridine-based drugs. By targeting kinases that are often dysregulated in cancer, these compounds can inhibit tumor growth, proliferation, and angiogenesis.
-
Vemurafenib (Zelboraf®): An inhibitor of BRAF V600E-mutated melanoma.
-
Ivosidenib (Tibsovo®): An inhibitor of mutant IDH1 for the treatment of acute myeloid leukemia (AML).
-
Clinical and Preclinical Candidates: Numerous pyrrolopyridine derivatives are under investigation as inhibitors of FGFR, VEGFR, c-Met, and other kinases for various solid and hematological malignancies.
2.2. Inflammatory Diseases: The role of kinases and COX enzymes in inflammatory signaling makes them attractive targets for anti-inflammatory drugs. Pyrrolopyridine derivatives have shown potential in preclinical models of inflammatory conditions.
2.3. Viral Infections: The discovery of pyrrolopyridine-based HIV-1 integrase inhibitors highlights their potential as antiviral agents. Research is ongoing to explore their efficacy against other viral targets.
2.4. Neurodegenerative Diseases: GSK-3β is implicated in the pathology of Alzheimer's disease. Potent and selective pyrrolopyridine inhibitors of GSK-3β are being investigated as potential therapeutic agents.
Quantitative Data on Pyrrolopyridine Derivatives
The potency of pyrrolopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or cell lines. The following tables summarize some of the reported IC50 values for representative compounds.
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives
| Compound/Drug | Target | Cell Line | IC50 | Reference |
| Vemurafenib | BRAF V600E | - | 13-31 nM | [3] |
| Vemurafenib | C-Raf | - | 6.7-48 nM | [3] |
| Vemurafenib | wild-type B-Raf | - | 100-160 nM | [3] |
| Ivosidenib (AG-120) | IDH1-R132H | - | 12 nM | [1] |
| Ivosidenib (AG-120) | IDH1-R132C | - | 13 nM | [1] |
| Ivosidenib (AG-120) | IDH1-R132G | - | 8 nM | [1] |
| Ivosidenib (AG-120) | IDH1-R132L | - | 13 nM | [1] |
| Ivosidenib (AG-120) | IDH1-R132S | - | 12 nM | [1] |
| Compound 4h | FGFR1 | - | 7 nM | [4] |
| Compound 4h | FGFR2 | - | 9 nM | [4] |
| Compound 4h | FGFR3 | - | 25 nM | [4] |
| Compound 4h | FGFR4 | - | 712 nM | [4] |
| Compound 10t | - | HeLa | 0.12 µM | [5] |
| Compound 10t | - | SGC-7901 | 0.15 µM | [5] |
| Compound 10t | - | MCF-7 | 0.21 µM | [5] |
| SPP10 | EGFR | MCF-7 | 0.40 µM | [6] |
| SPP10 | EGFR | PC-3 | 0.42 µM | [6] |
Table 2: Anti-inflammatory and Antiviral Activity of Pyrrolopyridine Derivatives
| Compound | Target | Assay | IC50 | Reference |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative A | COX-1 | In vitro enzymatic assay | Similar to meloxicam | [7] |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative A | COX-2 | In vitro enzymatic assay | Similar to meloxicam | [7] |
| STP0404 | HIV-1 Integrase | Human PBMCs | 0.41 nM | [2] |
| Bicyclic hydroxy-1H-pyrrolopyridine-trione 5e | HIV-1 Integrase (Strand Transfer) | In vitro biochemical assay | Low micromolar | [8] |
Experimental Protocols
The biological evaluation of pyrrolopyridine derivatives involves a range of standard in vitro and in vivo assays.
4.1. In Vitro Kinase Inhibition Assay (Example: TR-FRET)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%).
-
Dilute the target kinase enzyme to a working concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the product formation using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This typically involves adding a detection solution containing a labeled antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2. Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrrolopyridine derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
4.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay determines whether a compound induces apoptosis (programmed cell death) in cancer cells.
-
Cell Treatment:
-
Treat cancer cells with the pyrrolopyridine derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the apoptotic effect of the compound.
-
Signaling Pathways and Visualizations
Pyrrolopyridine inhibitors modulate key signaling pathways involved in cell growth, proliferation, and survival.
5.1. FGFR Signaling Pathway
Aberrant activation of the FGFR signaling pathway is a driver in many cancers. Pyrrolopyridine-based FGFR inhibitors block the downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclic Hydroxy-1H-pyrrolopyridine-trione Containing HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a key intermediate in the development of targeted therapeutics. This versatile scaffold, also known as 4-amino-6-bromo-7-azaindole, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The protocols herein describe a plausible synthetic route, starting from commercially available 7-azaindole, and highlight the compound's application as a potential inhibitor of key signaling pathways implicated in cancer and inflammatory diseases.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of purine and indole, making it an attractive scaffold for designing molecules that interact with ATP-binding sites of various enzymes, notably protein kinases.[1] The introduction of a bromine atom at the 6-position and an amine group at the 4-position provides handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors.[2] this compound serves as a crucial building block for the synthesis of inhibitors targeting kinases such as Janus kinases (JAKs) and Aurora kinases, which are pivotal in cytokine signaling and cell cycle regulation, respectively.[3][4]
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-6-bromo-7-azaindole |
| CAS Number | 1000340-72-6 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents |
Synthetic Workflow
The synthesis of this compound can be achieved through a multi-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The general workflow involves the formation of a di-halogenated intermediate, followed by a selective nucleophilic aromatic substitution to introduce the amine group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)
This protocol outlines a potential route to the key di-halogenated intermediate, which may proceed through N-oxidation followed by halogenation.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
N-Oxidation: Dissolve 1H-pyrrolo[2,3-b]pyridine in DCM and cool the solution to 0 °C. Add m-CPBA portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1H-pyrrolo[2,3-b]pyridine N-oxide.
-
Halogenation: To the crude N-oxide, add POCl₃ and NBS. Heat the mixture at reflux. The reaction progress should be monitored by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto ice. Neutralize with a suitable base (e.g., sodium carbonate) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.[1]
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |
| 1H-Pyrrolo[2,3-b]pyridine | 1.0 | 118.14 | 5.0 |
| m-CPBA | 1.2 | 172.57 | 8.7 |
| POCl₃ | 5.0 | 153.33 | 32.5 |
| NBS | 1.1 | 177.98 | 8.3 |
| Product | 231.48 | Yield (%) | |
| 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | ~50-60% |
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the selective amination of the di-halogenated intermediate.
Materials:
-
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
-
Ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH or aqueous ammonia)
-
Dioxane or other suitable high-boiling solvent
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, dissolve 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in dioxane.
-
Add an excess of the ammonia solution.
-
Heat the mixture at a high temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC or LC-MS. The chloro group at the 4-position is generally more susceptible to nucleophilic substitution than the bromo group at the 6-position.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |
| 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | 1.0 | 231.48 | 2.0 |
| Ammonia (7N in MeOH) | Excess | 17.03 | - |
| Product | 212.05 | Yield (%) | |
| This compound | ~70-80% |
Application in Drug Discovery: Kinase Inhibition
This compound is a valuable scaffold for the development of kinase inhibitors. The 4-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, while the 6-bromo position can be further functionalized to enhance potency and selectivity. This scaffold has been explored for the inhibition of several kinase families, including JAKs and Aurora kinases.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression, driving processes such as inflammation and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[5]
Caption: Inhibition of the JAK-STAT signaling pathway.
Aurora Kinase Signaling in Mitosis
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis. Aurora B, a key component of the chromosomal passenger complex, plays a crucial role in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development.[6]
Caption: Inhibition of Aurora B kinase signaling during mitosis.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. The synthetic protocols provided, based on established chemical transformations of the 7-azaindole core, offer a reliable pathway to this key intermediate. Its utility as a scaffold for potent kinase inhibitors, particularly targeting the JAK-STAT and Aurora kinase pathways, underscores its importance in the development of novel therapeutics for a range of diseases, including cancer and autoimmune disorders. The information and protocols detailed in this document are intended to support researchers in the synthesis and application of this important compound.
References
- 1. 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine|CAS 1000340-64-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora inhibitor - Wikipedia [en.wikipedia.org]
Synthetic Routes to 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: A Detailed Guide for Researchers
Introduction: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a key heterocyclic building block in medicinal chemistry, is of significant interest to researchers in drug discovery and development. Its unique structural motif, featuring a 7-azaindole core with bromine and amine functionalities at the 6- and 4-positions respectively, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this important compound, aimed at researchers, scientists, and drug development professionals.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. A prevalent and efficient method involves the construction of a di-halogenated pyrrolo[2,3-b]pyridine intermediate, followed by a selective amination reaction. This approach offers good control over the regiochemistry and allows for the introduction of the desired amino group in a late-stage modification.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals.[1][2][3] Its structural similarity to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and bioavailability.[3] Consequently, the development of efficient synthetic methodologies for the construction and functionalization of the 7-azaindole core is a significant focus in medicinal chemistry and drug discovery.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of a wide array of 7-azaindole derivatives, offering mild reaction conditions and broad functional group tolerance.[4][5]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 7-azaindole derivatives via several key cross-coupling reactions, including Sonogashira, Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination.
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed synthesis and purification of 7-azaindole derivatives.
Caption: General workflow for palladium-catalyzed synthesis.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, providing a direct route to 2- and 3-alkynyl-7-azaindoles.[4][6] These intermediates are valuable precursors for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[6][7]
Data Presentation: Sonogashira Coupling for 7-Azaindole Synthesis
| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | - | - | [6] |
| 2-Amino-3-iodopyridine | Various Alkynes | Pd(PPh₃)₄ / CuI | - | - | - | - | - | [4][6] |
| 5-Bromo-3-iodopyridin-2-amine | Various Acetylenes | Pd(PPh₃)₄ / CuI | Et₃N | - | - | - | Good to Excellent | [7] |
| Amino-o-halopyridines | Phenylacetylene | Pd catalyst | - | - | 110 | - | 60 | [8] |
Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization[9]
This protocol describes a two-step synthesis involving an initial Sonogashira coupling followed by a base-mediated cyclization.
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent (e.g., DMF or THF), add the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add a base, such as triethylamine (Et₃N, 3.0 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.
Step 2: C-N Cyclization
-
Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in toluene.
-
Add potassium tert-butoxide (KOt-Bu, 1.2 mmol) and a catalytic amount of 18-crown-6.
-
Heat the mixture at 65 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the desired 2-substituted 7-azaindole.
Catalytic Cycle: Sonogashira Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions with (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.
This document provides detailed application notes and generalized protocols for conducting Suzuki coupling reactions utilizing (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid and its derivatives. The information is curated for researchers and professionals in drug development to facilitate the synthesis of novel 4-substituted 7-azaindole derivatives.
Reaction Overview and Signaling Pathway
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Data and Reaction Conditions
Two primary strategies can be employed:
-
Strategy A: Coupling of (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid with an aryl/heteroaryl halide.
-
Strategy B: Coupling of a 4-halo-1H-pyrrolo[2,3-b]pyridine with an aryl/heteroaryl boronic acid.
Table 1: Representative Conditions for Suzuki Coupling of Heteroaryl Halides with Arylboronic Acids (Analogous to Strategy B)[1][2]
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 91 |
| 3 | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O | 90 | 8 | 78 |
| 4 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile/H₂O | 80 | 18 | 82 |
Note: The data in this table are representative and synthesized from literature on similar heteroaryl couplings. Actual yields may vary.
Table 2: Optimization of Suzuki Coupling for the Synthesis of 3,6-diaryl-7-azaindoles (Illustrative of Catalyst and Base Effects)[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol | 60 then 110 | 88 |
| 2 | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 75 |
| 3 | Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (2) | Toluene/Ethanol | 60 then 110 | 48 |
| 4 | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (2) | Toluene/Ethanol | 110 | 59 |
This table demonstrates the significant impact of catalyst, ligand, and base selection on reaction efficiency.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. It is crucial to perform small-scale test reactions to optimize conditions for novel substrate combinations.
Protocol 1: Suzuki Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine with an Arylboronic Acid (Strategy B)
This protocol is adapted from procedures for the coupling of chloro-azaindoles.[1]
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq) and the ligand (e.g., SPhos, 0.05 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Borylation and Suzuki Coupling
Materials:
-
4-Halo-1H-pyrrolo[2,3-b]pyridine (e.g., 4-bromo or 4-chloro)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equivalents)
-
Potassium acetate (KOAc) or another suitable base for borylation
-
Aryl halide (1.0 - 1.2 equivalents)
-
Palladium catalyst suitable for both steps (e.g., Pd(dppf)Cl₂)
-
Aqueous base for the Suzuki step (e.g., Na₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Borylation Step: In a dry reaction vessel under inert gas, combine the 4-halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), B₂pin₂ (1.2 eq), KOAc (1.5 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%). Add degassed dioxane and heat to 80-100 °C until the starting halide is consumed (monitor by LC-MS).
-
Suzuki Coupling Step: Cool the reaction mixture slightly. To the same vessel, add the aryl halide (1.1 eq), an aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq), and potentially an additional portion of the catalyst.
-
Reheat the mixture to 90-110 °C and stir until the boronate intermediate is consumed.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting and Key Considerations
-
Protodeborylation: Heteroaryl boronic acids can be prone to protodeborylation, especially at elevated temperatures and in the presence of water. Using anhydrous conditions, milder bases (like K₂CO₃ or CsF), or boronate esters (e.g., pinacol esters) can mitigate this side reaction.
-
Catalyst Poisoning: The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium catalyst, potentially leading to deactivation. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can often overcome this issue.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical for the stability of the Pd(0) catalyst and to prevent oxidative side reactions. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective, but milder bases may be necessary for sensitive substrates. The solubility of the base in the chosen solvent system also plays a significant role.
-
Solvent System: Aprotic polar solvents like dioxane, DMF, and toluene are commonly used. The addition of water can sometimes accelerate the transmetalation step, but can also promote protodeborylation.
Conclusion
The Suzuki-Miyaura coupling reaction is a versatile and powerful tool for the synthesis of 4-aryl- and 4-heteroaryl-1H-pyrrolo[2,3-b]pyridines. Success in these couplings often depends on the careful selection of the catalyst system, base, and solvent to match the specific electronic and steric properties of the coupling partners. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these critical transformations in the pursuit of novel chemical entities for drug discovery and development.
References
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: A Privileged Scaffold in Medicinal Chemistry for Kinase Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a derivative of 7-azaindole, has emerged as a significant scaffold in the field of medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The pyrrolo[2,3-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding pocket of various kinases. The strategic placement of a bromine atom at the 6-position and an amine group at the 4-position provides crucial handles for synthetic elaboration, allowing for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties. This document provides an overview of its applications, quantitative data on its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Key Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone for the development of inhibitors targeting several important kinase families implicated in cancer and inflammatory diseases. The bromine at the 6-position serves as a versatile synthetic handle for introducing various aryl and heteroaryl groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The 4-amino group is a key hydrogen bond donor, crucial for anchoring the molecule within the kinase hinge region, and can be further functionalized to optimize potency and selectivity.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of this compound have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target. The pyrrolopyridine core effectively occupies the ATP-binding site of FGFRs, and modifications at the 6-position allow for exploration of the hydrophobic pocket, leading to potent and selective inhibitors.
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling pathways that are central to the immune response and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of JAK inhibitors. The 4-amino group forms a critical hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative derivatives of the this compound scaffold against various kinases.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | R Group (at C6-position) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 2,6-dichloro-3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4a | 2,6-dichlorophenyl | 150 | 180 | 350 | >1000 |
| 3h | 3,5-dimethoxyphenyl | 210 | 250 | 480 | >1000 |
| 4l | 2-chloro-6-methylphenyl | 45 | 60 | 120 | >1000 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Route based on Analogy)
This protocol describes a plausible two-step synthesis of the title compound starting from the commercially available 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. The procedure is based on established amination methods for related heterocyclic systems.
Step 1: Synthesis of 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material)
This intermediate is commercially available.
Step 2: Amination of 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as 2-propanol or dioxane, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) in excess (5-10 eq).
-
The reaction mixture is heated in a sealed vessel at a temperature ranging from 80 to 120 °C.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Synthesize C6-Aryl Derivatives
This protocol is adapted from the synthesis of FGFR inhibitors.[1][2]
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05-0.1 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated to a temperature between 80 and 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired C6-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against target kinases.
-
Kinase assays are performed in a suitable buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and BSA).
-
The synthesized compounds are serially diluted in DMSO to various concentrations.
-
The kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often at its Km concentration) are incubated with the test compounds in a microplate.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped by the addition of a suitable stop solution (e.g., EDTA).
-
The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Signaling Pathway Diagrams
Caption: FGFR Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Synthetic Workflow for Kinase Inhibitors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a derivative of the 7-azaindole scaffold, represents a promising starting point for the development of potent and selective kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in kinase inhibitor design, known for its ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions within the kinase hinge region. This structural motif has been successfully utilized in the development of inhibitors for a variety of kinases, playing a critical role in oncology and other therapeutic areas.
These application notes provide an overview of the potential utility of this compound in kinase assays, with a particular focus on the Fibroblast Growth Factor Receptor (FGFR) family, a key target in cancer therapy. While specific data for this exact compound is limited in publicly available literature, the inhibitory profile of closely related analogs provides a strong rationale for its investigation as a kinase inhibitor.
Kinase Inhibition Profile of the 1H-pyrrolo[2,3-b]pyridine Scaffold
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several kinases. Notably, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[1][2][3]
Quantitative Data
The following table summarizes the in vitro kinase inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h from RSC Adv., 2021, 11, 22949-22955), highlighting the potential of this scaffold.[1][2][3]
| Kinase Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Signaling Pathways
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Dysregulation of this pathway is implicated in various cancers.
Caption: Simplified FGFR signaling pathway and the potential point of inhibition.
Experimental Protocols
The following protocols provide a general framework for evaluating the inhibitory activity of this compound against a target kinase, such as FGFR. These protocols can be adapted for various kinase assay formats.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant active kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase assay.
Protocol 2: Cell-Based Kinase Phosphorylation Assay
This protocol measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line with activated target kinase signaling (e.g., a cell line with FGFR amplification)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Phospho-specific antibody for a downstream substrate (e.g., phospho-ERK)
-
Total protein antibody for the downstream substrate (e.g., total ERK)
-
Secondary antibodies
-
Detection reagents (e.g., for Western blot or ELISA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blot:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the phospho-specific primary antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the total protein antibody as a loading control.
-
-
ELISA:
-
Use a sandwich ELISA kit specific for the phosphorylated and total substrate.
-
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each treatment condition. Determine the IC50 value based on the inhibition of substrate phosphorylation.
Conclusion
This compound, based on the well-validated 1H-pyrrolo[2,3-b]pyridine scaffold, holds significant potential as a kinase inhibitor. The provided protocols offer a starting point for researchers to investigate its efficacy and selectivity against various kinase targets, particularly the FGFR family. Further characterization through broader kinase profiling and cell-based assays will be crucial to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-alkylation of 1H-pyrrolo[3,4-c]pyridine-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,4-c]pyridine-1,3-dione scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, and phosphoinositide 3-kinase (PI3K) inhibitory effects. N-alkylation of the pyrrolidine nitrogen is a key synthetic step in the development of these compounds, as the nature of the N-substituent plays a crucial role in modulating their potency, selectivity, and pharmacokinetic properties.
These application notes provide detailed protocols for the N-alkylation of 1H-pyrrolo[3,4-c]pyridine-1,3-diones, offering two primary methodologies to accommodate a range of synthetic strategies. The provided data and protocols are intended to serve as a comprehensive resource for researchers engaged in the synthesis and derivatization of this important class of molecules.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of 1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, showcasing various reaction conditions and the resulting yields.
| Entry | Starting Material | Alkylating Agent/Second Reactant | Base | Solvent | Reaction Conditions | Yield (%) |
| 1 | 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | 1,4-Dibromobutane | K₂CO₃ (from salt) | DMF | Room Temperature | - |
| 2 | 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | 1,2-Dibromoethane | K₂CO₃ | Acetonitrile | Reflux | - |
| 3 | 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | 1-Bromo-2-chloroethane | K₂CO₃ | Acetonitrile | Reflux | - |
| 4 | N-(4-Bromobutyl)-4-methoxy-6-methyl-pyrrolopyridinedione | Morpholine | K₂CO₃ | Acetonitrile | Reflux | - |
| 5 | N-(2-Bromoethyl)-4-methoxy-6-methyl-pyrrolopyridinedione | Phenylpiperazine | K₂CO₃ | Acetonitrile | Reflux | - |
| 6 | N-(2-Chloroethyl)-4-methoxy-6-methyl-pyrrolopyridinedione | 2-Methoxyphenylpiperazine | K₂CO₃ | Xylene | Reflux | - |
Note: Yields for intermediate steps (Entries 1-3) are often not reported in isolation in the literature as they are typically used directly in the subsequent step. The final yields of the two-step process are dependent on both reactions.
Experimental Protocols
Two detailed protocols for the N-alkylation of 1H-pyrrolo[3,4-c]pyridine-1,3-diones are provided below. Protocol 1 describes a direct N-alkylation using a strong base, while Protocol 2 outlines a two-step procedure involving the initial formation of an N-haloalkyl intermediate followed by nucleophilic substitution.
Protocol 1: Direct N-Alkylation using Sodium Hydride
This method is suitable for the direct attachment of an alkyl group to the nitrogen of the pyrrolo[3,4-c]pyridine-1,3-dione core using an alkyl halide.
Materials:
-
1H-pyrrolo[3,4-c]pyridine-1,3-dione derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 1H-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product.
Protocol 2: Two-Step N-Alkylation via Haloalkyl Intermediate
This method is particularly useful for introducing a linker that can be further functionalized, for example, by reaction with an amine.
Step A: Synthesis of the N-Haloalkyl Intermediate
Materials:
-
1H-pyrrolo[3,4-c]pyridine-1,3-dione derivative
-
Dihaloalkane (e.g., 1,4-dibromobutane, 1,2-dibromoethane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile or DMF
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 1H-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile or DMF.
-
Addition of Dihaloalkane: Add an excess of the dihaloalkane (e.g., 4-5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.
-
Workup:
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude N-haloalkyl intermediate can be purified by column chromatography or used directly in the next step after removal of excess dihaloalkane under high vacuum.
-
Step B: Nucleophilic Substitution with an Amine
Materials:
-
N-Haloalkyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione intermediate
-
Primary or secondary amine (e.g., morpholine, piperazine derivative)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile or Xylene
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-haloalkyl intermediate (1.0 eq) in anhydrous acetonitrile or xylene.
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux for 6-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final N-alkylated compound.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition.
Caption: Simplified opioid receptor signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for direct N-alkylation.
Caption: Workflow for two-step N-alkylation.
Application Notes and Protocols for the Sonogashira Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.[3][4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][6] This document provides detailed experimental procedures, reaction conditions, and quantitative data for the Sonogashira coupling of various bromopyridines.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving two interconnected cycles for palladium and copper.[6] The palladium(0) catalyst undergoes oxidative addition with the bromopyridine.[7] Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[7] A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex.[7] Finally, reductive elimination from the palladium complex yields the desired alkynylpyridine product and regenerates the active palladium(0) catalyst.[6][7] Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[8][9]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromopyridines with a range of terminal alkynes.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [3][10]
| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 88 |
| 5 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 93 |
| 6 | 2-Amino-3-bromo-5-methylpyridine | 1-Decyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 89 |
Reaction conditions: Bromopyridine (0.5 mmol), alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1.0 mL), DMF (2.0 mL).[3][10]
Table 2: Sonogashira Coupling of Other Bromopyridines
| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyridine hydrochloride | 4-Dimethylaminophenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 1 | Piperidine | CH₃CN | Reflux | 8 | 94 | [11] |
| 2 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (2.5) | - | Cs₂CO₃ | DMF | RT | - | 85 | [9] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 25 | [12] |
Experimental Protocols
General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 2-10 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF, THF, CH₃CN, Et₃N)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.[13]
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.[7][13]
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor its progress by TLC or LC-MS.[3][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or Et₂O) and filter through a pad of Celite® to remove the catalyst residues.[7] Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14] Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylpyridine.[7][11]
Specific Protocol: Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[3][14]
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) to a 10 mL round-bottomed flask.[3]
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.[3]
-
Add 2-amino-3-bromopyridine (86.5 mg, 0.5 mmol) and phenylacetylene (61.3 mg, 0.6 mmol).[3]
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.[3]
-
After completion, pour the reaction mixture into a saturated sodium chloride aqueous solution (10 mL) and extract with ethyl acetate (3 x 10 mL).[14]
-
Collect the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.[14]
-
Purify the residue by column chromatography to afford the product.[10]
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. depts.washington.edu [depts.washington.edu]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
Application of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a crucial heterocyclic building block in the synthesis of advanced molecular entities for oncology research. While this compound itself is not typically evaluated for direct anti-cancer activity, its true value lies in its role as a versatile synthetic intermediate. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to form key interactions with a variety of enzymatic targets, particularly protein kinases, which are often dysregulated in cancer.
The strategic placement of the bromine atom and the amine group on the this compound scaffold allows for diverse chemical modifications through reactions like Suzuki or Buchwald-Hartwig cross-coupling. This enables the generation of extensive libraries of derivative compounds for structure-activity relationship (SAR) studies. These derivatives have been successfully developed into potent and selective inhibitors of several key protein kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Protein Kinase B (Akt).
The primary application of this compound in cancer research is, therefore, as a foundational element for the discovery and development of targeted cancer therapies. Its derivatives have shown promise in inhibiting tumor cell proliferation, inducing apoptosis, and preventing cell migration and invasion by modulating critical signaling pathways.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of a notable 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, against Fibroblast Growth Factor Receptors (FGFRs). This exemplifies the therapeutic potential of compounds synthesized from the this compound scaffold.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2] |
| 4h | FGFR2 | 9 | [1][2] |
| 4h | FGFR3 | 25 | [1][2] |
| 4h | FGFR4 | 712 | [1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The derivatives of this compound are designed to modulate key signaling pathways in cancer. Below are representations of these pathways.
Experimental Workflow Diagram
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for high-throughput screening of 1H-pyrrolo[2,3-b]pyridine derivatives against target kinases.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Recombinant human kinase enzyme (e.g., FGFR1, ATM)
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is typical. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds and controls to the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well containing the compounds. For a 100% inhibition control, add the reaction mixture without the enzyme to a set of wells. Mix the plate gently.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Apoptosis (Annexin V) Assay
This assay is used to detect and quantify apoptotic cells by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[4]
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Migration (Transwell) Assay
This assay assesses the migratory capacity of cancer cells.
Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.[5][6][7]
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
Test compounds
-
24-well Transwell plates (8 µm pore size)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Serum-starve the cells for 24 hours before the assay.
-
Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower chamber. In the upper chamber, add 100 µL of serum-free medium containing the test compound or vehicle control.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium at 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to the upper chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Quantification:
-
Remove the Transwell inserts.
-
Use a cotton swab to gently remove non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random microscopic fields.
-
-
Data Analysis: Compare the number of migrated cells in the treated groups to the vehicle control group.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. clyte.tech [clyte.tech]
Application Notes and Protocols: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine as a Privileged Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a derivative of the 7-azaindole scaffold, is a versatile fragment for fragment-based drug discovery (FBDD). The 7-azaindole core is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to its ability to mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the active site of kinases. The strategic placement of a bromine atom at the 6-position provides a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The 4-amino group also serves as a key interaction point and a site for further derivatization.
These application notes provide an overview of the utility of this compound as a starting point for the development of potent and selective inhibitors for various drug targets, with a focus on protein kinases. Detailed experimental protocols for fragment screening, synthesis of derivatives, and biochemical assays are provided.
Key Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors against a range of therapeutically relevant targets. The bromo- and amino-substituents on the requested fragment make it an ideal starting point for exploring inhibitors of several key signaling pathways implicated in cancer and other diseases.
1. Kinase Inhibitor Development:
The 7-azaindole core is a well-established hinge-binding fragment for a multitude of protein kinases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several kinase families:
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. Fragment-based approaches have successfully identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent FAK inhibitors.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFR1, 2, and 3.[2]
-
Protein Kinase B (Akt): Akt is a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival and proliferation.
-
p38 Mitogen-Activated Protein Kinase: This kinase is involved in inflammatory responses, and its inhibitors are being investigated for the treatment of inflammatory diseases.
2. Other Potential Targets:
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond kinases. Derivatives have also been investigated as inhibitors of:
-
Phosphodiesterase 4B (PDE4B): PDE4B is a target for inflammatory and neurological disorders.[3][4]
-
NADPH Oxidase 2 (NOX2): NOX2 inhibitors are being explored for their potential in treating neurodegenerative and cardiovascular diseases.
Quantitative Data for 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Derivative 4h | FGFR1 | 7 | RSC Advances, 2021[2] |
| FGFR2 | 9 | RSC Advances, 2021[2] | |
| FGFR3 | 25 | RSC Advances, 2021[2] | |
| FGFR4 | 712 | RSC Advances, 2021[2] | |
| Compound 11h | PDE4B | 110 | ACS Med. Chem. Lett., 2020[3] |
Experimental Protocols
Fragment Screening Protocol: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for identifying fragment binding to a target protein by measuring the change in the protein's thermal melting point (Tm).
Materials:
-
Purified target protein (e.g., kinase domain) to >95% purity.
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound stock solution in DMSO.
-
Real-time PCR instrument.
Procedure:
-
Protein Preparation: Dialyze the purified target protein into the DSF buffer. Adjust the final protein concentration to 2-5 µM.
-
Reaction Mixture Preparation: In a 96-well or 384-well PCR plate, prepare the following reaction mixture (final volume of 20 µL):
-
Target protein (final concentration 2 µM).
-
SYPRO Orange dye (final concentration 5x).
-
This compound (from a 10 mM stock, for a final concentration of 100 µM).
-
DSF buffer to make up the final volume.
-
Include a DMSO control (protein, dye, and DMSO at the same final concentration as the fragment-containing wells).
-
-
Thermal Denaturation:
-
Centrifuge the plate briefly to remove any air bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm by fitting the data to a Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded.
-
A significant increase in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates binding.
-
Caption: Workflow for Differential Scanning Fluorimetry (DSF).
Synthetic Protocol: Suzuki Coupling for C-6 Derivatization
The bromine atom at the C-6 position is a versatile handle for introducing various aryl or heteroaryl groups via Suzuki coupling, enabling rapid exploration of the SAR in this region.
Materials:
-
This compound (1.0 equiv).
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equiv).
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv).
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture).
-
Nitrogen or Argon gas supply.
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C-6 substituted derivative.
Caption: General workflow for Suzuki coupling.
Biochemical Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro potency (IC50) of a synthesized inhibitor against a target kinase.
Materials:
-
Recombinant active kinase.
-
Kinase substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Synthesized inhibitor stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well white plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute into the kinase assay buffer.
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the diluted inhibitor or DMSO (for control wells).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from the this compound fragment.
Caption: FGFR signaling pathway and its inhibition.
Caption: FAK signaling pathway and its inhibition.
Conclusion
This compound is a high-value fragment for the discovery of novel therapeutics, particularly kinase inhibitors. Its privileged 7-azaindole core ensures favorable interactions in ATP binding pockets, while the bromo and amino functionalities provide ideal vectors for chemical elaboration and optimization of potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein serve as a guide for researchers to effectively utilize this fragment in their drug discovery campaigns.
References
- 1. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary synthetic routes for the preparation of this compound:
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Direct Amination of a 4-Halo-6-bromo-1H-pyrrolo[2,3-b]pyridine Precursor: This is often the more direct route, involving a nucleophilic aromatic substitution (SNA_r) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce the amine group at the C4 position. A common starting material for this route is 4-chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine.
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Nitration followed by Reduction: This route involves the regioselective nitration of 6-bromo-1H-pyrrolo[2,3-b]pyridine to introduce a nitro group at the C4 position, followed by the reduction of the nitro group to the desired amine.
Q2: Which synthetic route is generally preferred for higher yield?
The direct amination route is often preferred due to potentially fewer steps and milder reaction conditions, which can lead to higher overall yields and better functional group tolerance. However, the success of this route is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the reactivity of the specific 4-halo precursor.
Q3: What are the main challenges associated with the nitration/reduction route?
The primary challenge with the nitration/reduction route is achieving high regioselectivity for the nitration at the C4 position. Nitration of the 7-azaindole ring system can often lead to a mixture of isomers, with the C3 position being a common site of electrophilic attack. To favor C4 nitration, it may be necessary to first form the N-oxide of the pyridine ring. Subsequent reduction of the nitro group is typically straightforward but requires careful selection of the reducing agent to avoid side reactions.
Troubleshooting Guides
Route 1: Direct Amination of 4-Chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine
This guide focuses on the Buchwald-Hartwig amination, a powerful method for C-N bond formation.
Issue 1: Low or No Conversion to the Desired 4-amino Product
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the palladium precatalyst is fresh and has been stored under an inert atmosphere. Consider using a more active, second-generation (G2) or third-generation (G3) Buchwald-Hartwig precatalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For amination with ammonia or ammonia surrogates, bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often effective. Experiment with different ligands to find the optimal one for your specific substrate. |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaO_t_Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is anhydrous and added under inert conditions. |
| Solvent Issues | Anhydrous, deoxygenated solvents are crucial for the success of the reaction. Toluene, dioxane, or THF are typically used. Ensure the solvent is of high purity and properly prepared. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C). Ensure the reaction is being heated to the appropriate temperature. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Di-amination)
| Potential Cause | Troubleshooting Suggestion |
| Hydrodehalogenation | This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed. Reducing the catalyst loading may also help. |
| Di-amination | If a di-halo precursor is used, di-amination can be a problem. To favor mono-amination at the more reactive C4 position, use a stoichiometric amount of the amine nucleophile. Reverse addition (adding the halo-azaindole to the amine/catalyst mixture) may also improve selectivity. |
| Reaction with Pyrrole N-H | The pyrrole N-H can be deprotonated and may interfere with the reaction. While many modern Buchwald-Hartwig protocols tolerate unprotected N-H groups, protection with a suitable group (e.g., Boc, SEM) may be necessary in some cases.[1] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine
This is a general protocol and may require optimization.
-
Materials:
-
4-Chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone imine followed by hydrolysis) (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos) (1-5 mol%)
-
Base (e.g., Sodium tert-butoxide) (2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the 4-chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the ammonia source to the reaction mixture. If using aqueous ammonia, specialized ligands and conditions may be required to prevent catalyst decomposition.[2]
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Amination of Related 4-Chloropyrrolopyrimidines in Water [3]
| Aniline Derivative | pKa of Aniliniun Ion | Conversion after 1h (%) | Isolated Yield (%) |
| 4-Methoxyaniline | 5.34 | 100 | 92 |
| 4-Methylaniline | 5.08 | 100 | 94 |
| Aniline | 4.60 | 98 | 89 |
| 4-Chloroaniline | 3.98 | 95 | 91 |
| 3-Chloroaniline | 3.46 | 90 | 88 |
| 3-Nitroaniline | 2.47 | 75 | 80 |
Note: This data is for a related pyrrolopyrimidine system and serves as a guide for the reactivity of different aniline nucleophiles.
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting low yield in amination.
References
Technical Support Center: Purification of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine from a reaction mixture.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: I have dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A1: The absence of crystal formation is a common issue and can be due to several factors:
-
Supersaturation Not Reached: The solution may be too dilute.
-
Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration.
-
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Try adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.
-
-
Lack of Nucleation Sites: A very clean and smooth flask may not provide enough surfaces for the initial crystals to form.
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Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
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Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if there are significant impurities.
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Solution 1 (Slower Cooling): Reheat the solution to dissolve the oil, and then allow it to cool to room temperature more slowly before placing it in an ice bath.
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Solution 2 (Solvent Adjustment): Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. This can sometimes prevent premature precipitation at a higher temperature.
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Solution 3 (Pre-purification): If the crude material is very impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
Q3: My purified crystals are colored, but the pure compound should be colorless or a pale solid. How can I remove the color?
A3: Colored impurities can often be removed using activated charcoal.
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Procedure:
-
Dissolve the crude compound in the hot recrystallization solvent.
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Add a small amount of activated charcoal to the hot solution.
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Keep the solution hot for a few minutes while swirling.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
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Allow the filtrate to cool and crystallize as usual.
-
Column Chromatography Issues
Q1: I am running a column to purify this compound, but the separation is poor.
A1: Poor separation can result from several factors related to your column chromatography setup.
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Inappropriate Solvent System: The polarity of your eluent may not be optimal.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between your desired compound and the impurities (a target Rf value of 0.2-0.4 is often ideal).
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of material being purified.
-
-
Poor Column Packing: The stationary phase (silica gel or alumina) was not packed uniformly, leading to channeling.
-
Solution: Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry.
-
Q2: My compound is sticking to the column and won't elute.
A2: This is common for polar compounds like amines.
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Solution 1 (Increase Eluent Polarity): Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A common eluent system for similar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). A starting point could be 1-5% MeOH in DCM.
-
Solution 2 (Add a Modifier): Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent to reduce the interaction of the amine with the acidic silica gel.
Data Presentation
The following tables summarize suggested starting conditions for the purification of this compound based on general principles for similar compounds.
Table 1: Suggested Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Ethanol | A polar protic solvent that is often effective for recrystallizing polar compounds. |
| Isopropanol | Similar to ethanol, can be a good single solvent for recrystallization. |
| Ethanol/Water | A binary solvent system where water acts as the anti-solvent. |
| Acetone/Hexane | A polar/non-polar binary system that can be effective for a range of polarities. |
| Ethyl Acetate | A moderately polar solvent that can be used for recrystallization.[1] |
Table 2: Suggested Column Chromatography Conditions
| Parameter | Suggested Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of polar compounds. |
| Mobile Phase (Eluent) | 1-10% Methanol in Dichloromethane | A common eluent system for polar heterocyclic amines. |
| Eluent Modifier | 0.1-1% Triethylamine (TEA) | Reduces tailing of basic compounds on silica gel. |
| Monitoring | TLC with UV visualization (254 nm) | To track the separation of the components. |
Experimental Protocols
The following are general protocols that should be optimized for your specific reaction mixture.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal solvent system should provide an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like DCM or a small amount of methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
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Elution: Begin eluting with the determined solvent system. You may need to gradually increase the polarity of the eluent (e.g., from 1% to 5% methanol in DCM) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 7-Azaindole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 7-azaindole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Fischer Indole Synthesis
Question: I am attempting a Fischer indole synthesis to prepare a 7-azaindole derivative, but the yield is consistently low. What are the potential side reactions and how can I optimize the reaction?
Answer:
Low yields in the Fischer synthesis of 7-azaindoles are a common issue, often attributed to the electron-deficient nature of the pyridine ring which can hinder the key[1][1]-sigmatropic rearrangement step.[2] The primary side reaction to consider is the heterolytic cleavage of the N-N bond in the hydrazone intermediate.
Troubleshooting:
-
Substituent Effects: The electronic properties of your starting materials play a crucial role.
-
Pyridylhydrazine: The presence of electron-donating groups (EDGs) on the pyridylhydrazine precursor is often beneficial and can improve yields.
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Carbonyl Compound: Conversely, strong electron-donating groups on the aldehyde or ketone can stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[3][4] This is a known challenge, for example, in the synthesis of 3-aminoindoles via the Fischer route.[3]
-
-
Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Harsh acidic conditions can promote decomposition. It is advisable to screen different Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).
-
Temperature: High temperatures can lead to undesired side reactions and decomposition. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC.
-
-
Aldol Condensation: Impurities can arise from aldol condensation of the aldehyde or ketone starting material, or from an intermediate aldehyde.[5] Ensure the purity of your starting materials and consider purification of the hydrazone intermediate before cyclization.
Mechanism of N-N Bond Cleavage (Side Reaction):
The ene-hydrazine intermediate, protonated at the α-nitrogen, is crucial for the productive[1][1]-sigmatropic rearrangement. However, if the R¹ group is strongly electron-donating, it can stabilize the formation of an iminium cation, leading to the cleavage of the weak N-N bond. This diverts the reaction from the desired indole formation.[3]
Caption: Mechanism of N-N bond cleavage side reaction in Fischer indole synthesis.
2. Chichibabin Cyclization
Question: I am using a Chichibabin-type cyclization to synthesize a 2-substituted 7-azaindole, but I am observing significant byproduct formation. What is the likely side reaction and how can it be minimized?
Answer:
A significant side reaction in the LDA-mediated Chichibabin cyclization for 2-phenyl-7-azaindole is the dimerization of the starting 3-picoline derivative .[1][6] This occurs through a 1,4-addition of the lithiated picoline (a benzyllithium equivalent) onto another molecule of the starting picoline.
Troubleshooting:
-
Order of Addition: The order of reagent addition can influence the extent of dimerization. In the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline, inverse addition (adding the picoline to a pre-formed mixture of LDA and benzonitrile) has been shown to provide a good yield of the desired product (82%).[6]
-
Stoichiometry of Base: Using an excess of LDA (e.g., 2.1 equivalents) is crucial. A second equivalent of the base is thought to be required for the tautomerization step following the cyclization. Using only a slight excess (1.05 equivalents) can lead to significantly lower yields (15-20%) of the desired 7-azaindole.[6]
-
Temperature Control: Maintaining a low reaction temperature (e.g., -40 °C) is important to control the reactivity and minimize side reactions.
Quantitative Data on Picoline Dimerization:
In a study on the synthesis of 2-phenyl-7-azaindole, the byproducts resulting from picoline dimerization were isolated and characterized. Under certain conditions, these dimeric byproducts can be the major products.[1][6]
| Byproduct(s) | Yield | Conditions |
| Lactams 8a and 8b (from picoline dimerization) | 89% | Lithiation of 2-fluoro-3-picoline followed by aqueous workup at -78 °C.[6] |
Mechanism of Picoline Dimerization (Side Reaction):
Caption: Dimerization of 3-picoline as a side reaction in Chichibabin cyclization.
3. Bartoli Indole Synthesis
Question: My Bartoli synthesis of a 7-azaindole derivative is resulting in a low yield of the desired product and a significant amount of a major byproduct. What is this byproduct and how can I improve the yield of my 7-azaindole?
Answer:
The Bartoli indole synthesis is a valuable method for preparing substituted 7-azaindoles. However, a common side reaction is the complete reduction of the starting nitroarene to the corresponding aniline .[7] This is particularly problematic for nitroarenes lacking a bulky ortho-substituent.
Troubleshooting:
-
Ortho-Substituent: The presence of a bulky group ortho to the nitro group is crucial for the success of the Bartoli synthesis. This steric hindrance facilitates the key[1][1]-sigmatropic rearrangement and disfavors the reduction pathway.
-
Grignard Reagent: Typically, three equivalents of the vinyl Grignard reagent are required for the reaction with nitroarenes.[8] Ensure that the Grignard reagent is of high quality and that the stoichiometry is correct.
-
Temperature Control: The reaction is usually performed at low temperatures (e.g., -78 °C to -20 °C).[9] Careful control of the temperature is necessary to avoid decomposition and other side reactions.
Yields of 7-Azaindoles vs. Anilines:
| Starting Nitropyridine | Product (7-Azaindole) | Yield (%) |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 |
| Adapted from BenchChem Application Notes.[9] |
4. Over-reduction to 7-Azaindoline
Question: I am trying to synthesize a 7-azaindole, but I am isolating the corresponding 7-azaindoline. How can I prevent this over-reduction?
Answer:
The formation of 7-azaindoline is a potential side reaction, essentially an over-reduction of the desired 7-azaindole. Interestingly, the choice of the alkali-metal cation in the amide base can be used to selectively control the outcome of the reaction between 2-fluoro-3-picoline and an arylaldehyde.[10]
Controlling Selectivity:
-
For 7-Azaindole: The use of potassium hexamethyldisilazide (KHMDS or KN(SiMe₃)₂) as the base favors the formation of the 7-azaindole. A mixture of KHMDS and lithium hexamethyldisilazide (LiHMDS or LiN(SiMe₃)₂) can further improve the yield of the 7-azaindole.[10]
-
For 7-Azaindoline: The use of lithium hexamethyldisilazide (LiHMDS) exclusively promotes the formation of the 7-azaindoline.[10]
Quantitative Data on Selective Synthesis:
| Base(s) | Product | Yield (%) |
| KN(SiMe₃)₂ | 7-Azaindole (major) | 56 (AY) |
| LiN(SiMe₃)₂ | 7-Azaindoline | 56 |
| 3 equiv. KN(SiMe₃)₂ + 2 equiv. LiN(SiMe₃)₂ | 7-Azaindole | 86 |
| AY = Assay Yield. Adapted from a study by the Royal Society of Chemistry.[10] |
5. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
Question: I am performing a Sonogashira coupling on a halo-7-azaindole, but the reaction is not proceeding as expected. What are some common issues?
Answer:
Sonogashira coupling is a powerful tool for functionalizing 7-azaindoles. However, several issues can lead to low yields or reaction failure.
Troubleshooting:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions.
-
Ensure all reagents and solvents are pure and dry.
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
The formation of palladium black is an indicator of catalyst decomposition.[11]
-
-
Ligand Choice: The choice of phosphine ligand is critical. For C-N bond formation, ligands like Xantphos have been shown to be effective.[12]
-
Base: The choice of base can significantly impact the reaction outcome. Common bases include triethylamine, cesium carbonate, and potassium carbonate.
-
Side Reactions:
-
Homocoupling of the terminal alkyne (Glaser coupling) can occur, especially in the presence of copper(I) salts and oxygen.
-
Reduction of the aryl halide can be a competing side reaction.
-
Formation of water-soluble byproducts has been observed in amination reactions, leading to loss of product during aqueous workup.[13]
-
Experimental Workflow for a Sonogashira Coupling:
Caption: General experimental workflow for a Sonogashira coupling reaction.
Experimental Protocols
Bartoli Synthesis of 7-Chloro-6-azaindole
This protocol is adapted from BenchChem Application Notes.[9]
Materials:
-
2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol)
-
Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol)
-
Anhydrous THF (200 mL)
-
20% Aqueous NH₄Cl (150 mL)
-
Ethyl acetate (3 x 150 mL)
-
Anhydrous MgSO₄
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -20 °C for 8 hours.
-
Quench the reaction by the slow addition of 20% aqueous NH₄Cl (150 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-chloro-6-azaindole.
Signaling Pathway
PIM-1 Kinase Signaling Pathway
7-Azaindole derivatives are potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[14][15] The PIM-1 signaling pathway is often upregulated in various cancers.
Caption: Simplified PIM-1 kinase signaling pathway and the inhibitory action of 7-azaindole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for Brominated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the coupling of brominated heterocycles.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of brominated heterocycles.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst system. | Ensure the palladium source and ligand are active; Pd(0) is the active species.[1] Use a fresh batch or a more robust, air-stable precatalyst. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective for challenging substrates.[2][3][4] |
| Poor substrate solubility. | Switch to a solvent system known to better solubilize the reactants, such as DMF, dioxane, or toluene.[5] A mixture of solvents may also improve solubility.[5] | |
| Inappropriate base or solvent. | The choice of base and solvent is critical and often interdependent.[1] Screen different base/solvent combinations. For example, weaker bases like K₂CO₃ or K₃PO₄ are often effective in polar aprotic solvents like DMF.[3] | |
| Catalyst poisoning. | For sulfur-containing heterocycles, the sulfur atom can deactivate the palladium catalyst.[2] Consider using a more robust catalyst system or protecting a free thiol group.[2] For nitrogen-containing heterocycles, the nitrogen can coordinate with the palladium catalyst, hindering its activity.[4] | |
| Significant Side Products | Protodeboronation of boronic acid. | This is the replacement of the boronic acid group with a hydrogen atom, a common side reaction.[1][6] To minimize it, use milder bases like KF or K₂CO₃, or switch to anhydrous conditions as water is the proton source.[1] Using a more stable boronic acid derivative, like a pinacol ester, can also help.[4][7] |
| Homocoupling of boronic acid. | This side reaction is often driven by the presence of oxygen or unreduced Pd(II) species.[5] Rigorous degassing of solvents and running the reaction under an inert atmosphere is critical.[1][5] | |
| Dehalogenation of the brominated heterocycle. | This can occur if a hydride source is present. Amine bases and alcohol solvents can act as hydride sources, so consider alternatives if this is a major issue.[5] | |
| Reaction Stalls | Progressive catalyst deactivation. | The catalyst may be initially active but gets progressively poisoned.[2] For sulfur-containing substrates, slow addition of the boronic acid over several hours can help maintain a low concentration of the poisoning agent.[2] |
| Catalyst decomposition to palladium black. | This can happen at high temperatures or with insufficient ligand.[4] Lowering the reaction temperature or increasing the ligand-to-palladium ratio may help. Using more robust, sterically hindered ligands can also stabilize the catalyst.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Suzuki coupling of a brominated heterocycle?
A1: While multiple factors are important, the choice of the catalyst system (palladium precursor and ligand) is often the most critical, especially for challenging substrates like electron-rich or sterically hindered heterocycles.[3][7] Standard catalysts like Pd(PPh₃)₄ may not be effective, and switching to a system with a bulky, electron-rich phosphine ligand is often necessary.[3][7]
Q2: How can I minimize protodeboronation, especially with electron-rich heterocyclic boronic acids?
A2: Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][8] To minimize this, consider the following:
-
Use a milder base: Strong bases in aqueous media can accelerate protodeboronation.[1] Try weaker bases like K₂CO₃, K₃PO₄, or KF.[1][9]
-
Anhydrous conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Use a more stable boronic acid derivative: Converting the boronic acid to a pinacol ester or an MIDA boronate can protect it from premature decomposition.[4][6][7]
-
Lower the reaction temperature: Higher temperatures can accelerate protodeboronation.[9] Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is a good strategy.[4]
Q3: My brominated heterocycle is electron-rich, and the reaction is very slow. What should I do?
A3: Low yields or reaction failure with electron-rich aryl bromides are common and typically stem from a slow oxidative addition step.[3] To address this:
-
Use a more active catalyst: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center, which facilitates oxidative addition.[5]
-
Optimize the base and solvent: The right combination is crucial. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for aryl bromides.[5]
-
Ensure an inert atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause deactivation.[3] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is essential.[5]
Q4: I am working with a sulfur-containing brominated heterocycle (e.g., bromothiophene) and getting low yields. What is the likely problem?
A4: The sulfur atom in the heterocycle is likely poisoning your palladium catalyst by strongly adsorbing to its surface and blocking active sites.[2] To overcome this:
-
Use a more robust catalyst system: Catalyst systems with bulky, electron-rich phosphine ligands or NHC ligands can be more resistant to poisoning.[2]
-
Slow addition of the boronic acid: Adding the sulfur-containing boronic acid portion-wise or via a syringe pump can help maintain a low concentration of the poisoning agent at any given time.[2]
-
Protect free thiol groups: If your substrate has an unprotected thiol (-SH) group, it is a potent catalyst poison and must be protected before the coupling reaction.[2]
Q5: Is it always necessary to heat Suzuki coupling reactions?
A5: Not necessarily. While many Suzuki couplings are run at elevated temperatures (e.g., 80–110 °C) to drive the reaction, highly active modern catalysts can often facilitate coupling at room temperature.[7] If you observe catalyst decomposition or significant side reactions at high temperatures, trying the reaction at a lower temperature with a more active catalyst is a recommended strategy.[7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize common reaction parameters for the Suzuki coupling of brominated heterocycles. These should be considered as starting points for optimization.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Substrates | Notes |
| Pd(PPh₃)₄ | PPh₃ | Simple, activated aryl bromides | May be ineffective for challenging substrates.[3] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Electron-rich/deficient, sterically hindered heterocycles | Buchwald ligands are often effective for difficult couplings.[2][4][10] |
| PdCl₂(dppf) | dppf | General purpose | A reliable system for a range of substrates. |
| Palladacycle Precatalysts | (e.g., XPhos Pd G3) | Broad scope | Often air- and moisture-stable, providing high activity.[1] |
Table 2: Common Bases and Solvents
| Base | Solvent(s) | Typical Heterocycles | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | General purpose, pyridines, indoles | A widely used, moderately strong base.[1][11] |
| K₃PO₄ | Dioxane, Toluene, 2-MeTHF | Electron-rich and challenging substrates | A stronger base that is often effective when others fail.[5][12] |
| Cs₂CO₃ | Dioxane, THF, Toluene | Sterically hindered substrates | A strong and often highly effective base.[5] |
| KF | THF, Dioxane | Substrates with base-sensitive functional groups | A milder base that can help reduce protodeboronation.[1] |
| NaHCO₃ / Et₃N | Ethanol/H₂O, Acetonitrile/H₂O | General purpose | Weaker bases, suitable for more reactive substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand (if separate).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[3] A typical solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane, THF, toluene) and water.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][3]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My this compound is not dissolving in my desired aqueous buffer (e.g., PBS pH 7.4). What are my initial steps?
Answer:
Poor aqueous solubility is a common challenge with this class of compounds. A systematic approach is recommended to identify a suitable solubilization strategy.
-
Initial Solvent Screening: The parent compound, 6-bromo-7-azaindole, is known to be insoluble in water but soluble in organic solvents like methanol and chloroform.[1] The presence of the amine group on your compound suggests that its solubility will be pH-dependent. Start by attempting to dissolve a small amount in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution.
-
pH Adjustment: Since the molecule contains a basic amine group, its solubility in aqueous solutions can often be significantly increased by lowering the pH.[2][3] Prepare a series of buffers with decreasing pH values (e.g., pH 5.0, 4.0, 3.0) and test the solubility.
-
Gentle Heating and Sonication: For many compounds, solubility increases with temperature.[2] Gentle warming of the solvent while stirring can aid dissolution. Additionally, sonication can help break down solid aggregates and increase the rate of dissolution by increasing the surface area of the particles.[2]
Question 2: My compound dissolves in an organic solvent, but precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
Answer:
This phenomenon, often called "crashing out," occurs when the compound moves from a high-solubility organic environment to a low-solubility aqueous one.
-
Slow Addition and Vigorous Mixing: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Minimize Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent (e.g., <1% DMSO) in your aqueous medium that your experiment can tolerate, as high concentrations can be toxic to cells or interfere with assays.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or sodium lauryl sulfate (SLS), into the aqueous medium can help to keep the compound in solution by forming micelles.[4][5][6]
Question 3: I have tried pH adjustment and co-solvents, but the solubility is still insufficient for my needs. What other techniques can I explore?
Answer:
If basic techniques are unsuccessful, more advanced formulation strategies may be necessary.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a molecular level.[7] This can be achieved by dissolving both the compound and a carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common solvent and then removing the solvent.[8] The resulting solid can exhibit significantly enhanced aqueous solubility and dissolution rates.[3][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with improved aqueous solubility.[9][10]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[2][11] Techniques such as micronization or the preparation of nanosuspensions can be employed.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
| Solvent Category | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Good to Excellent | Effective at solvating a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol | Moderate | The parent compound is soluble in methanol.[1] The amine group may enhance solubility. |
| Non-Polar | Chloroform, Dichloromethane | Moderate | The parent compound is soluble in chloroform.[1] |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Poor to Insoluble | The parent compound is insoluble in water.[1] The amine group is less likely to be protonated at neutral pH. |
| Aqueous (Acidic) | Acidic Buffers (pH < 6) | Moderate to Good | The basic amine group will be protonated at lower pH, forming a more soluble salt.[3] |
Q2: How does the amine group on the pyrrolopyridine core affect solubility?
A2: The amine group introduces a basic center into the molecule. This means the compound's solubility in aqueous solutions is highly dependent on pH. At acidic pH, the amine group will be protonated, forming a positively charged ion. This ionized form is generally much more soluble in water than the neutral form. Therefore, adjusting the pH to be below the pKa of the conjugate acid of the amine can be a very effective strategy to enhance aqueous solubility.[3]
Q3: Are there any structural modifications that could improve the solubility of this compound series?
A3: Yes, structural modifications are a key strategy in medicinal chemistry to improve physicochemical properties.[10] For this scaffold, strategies could include:
-
Introducing Polar Functional Groups: Adding hydrogen bond donors and acceptors, such as hydroxyl or amide groups, can increase polarity and improve interaction with water.[10]
-
Disrupting Crystal Packing: Modifying the structure to reduce planarity can lower the melting point and improve solubility.[10]
-
Adding Ionizable Groups: Incorporating additional acidic or basic centers can provide more handles for pH-dependent solubility enhancement or salt formation.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation: Prepare a series of 1 mL buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for lower pH, phosphate buffers for neutral pH).
-
Addition of Compound: Add an excess amount of pre-weighed this compound to each buffer.
-
Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Solubilization using a Co-solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., 10 mg/mL in 100% DMSO). Use gentle warming or sonication if necessary to fully dissolve the compound.
-
Co-solvent Titration: In a series of test tubes, prepare your target aqueous buffer.
-
Slow Addition: While vigorously vortexing the aqueous buffer, slowly add small aliquots of the organic stock solution to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Observation: Visually inspect each solution for any signs of precipitation immediately after addition and after a set period (e.g., 1 hour). The highest concentration that remains clear is the maximum achievable concentration with that co-solvent ratio.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic carrier such as PVP K30 or PEG 6000.
-
Dissolution: Weigh the desired amounts of this compound and the carrier (e.g., a 1:5 weight ratio of drug to carrier). Dissolve both components in a suitable common solvent, such as methanol, in a round-bottom flask.
-
Solvent Removal: Once a clear solution is formed, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed.
-
Final Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Characterization: Scrape the resulting solid powder. This powder can then be used for dissolution studies to compare its solubility and dissolution rate against the unprocessed compound.
Visualizations
Caption: Troubleshooting workflow for poor compound solubility.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 7. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's pyrrolopyridine core and exocyclic amine group are susceptible to pH-dependent degradation, particularly hydrolysis under strongly acidic or basic conditions.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation pathways, while aprotic solvents are generally more inert.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, especially UV radiation, may induce photodecomposition. The bromo substituent can sometimes increase photosensitivity.
-
Oxidizing Agents: The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the solution.
Q2: I am observing a gradual loss of my compound in solution over time, even when stored at low temperatures. What could be the cause?
A2: If you are observing compound loss despite low-temperature storage, consider the following possibilities:
-
Oxidation: The pyrrole moiety is prone to oxidation. Ensure your solvents are degassed and consider storing your solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: Even at neutral pH, slow hydrolysis can occur over extended periods. This is more likely if your solvent contains water.
-
Adsorption to Surfaces: Highly lipophilic compounds can adsorb to the surfaces of storage vials (glass or plastic). Using silanized glass vials may mitigate this issue.
Q3: My solution of this compound has changed color. Does this indicate degradation?
A3: A change in solution color, such as turning yellow or brown, is a strong indicator of degradation. This is often associated with oxidation and the formation of polymeric byproducts, a known degradation pathway for pyrrole-containing compounds. We recommend preparing fresh solutions and taking precautions to minimize exposure to oxygen and light.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions of this compound should be:
-
Stored at low temperatures (-20°C or -80°C).
-
Protected from light by using amber vials or by wrapping the vials in aluminum foil.
-
Stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Prepared in high-purity, degassed aprotic solvents (e.g., DMSO, DMF) if possible. If aqueous buffers are necessary, they should also be degassed and used fresh.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in assay results (e.g., IC50 values) between experiments or over the duration of a single experiment.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Medium: Perform a time-course experiment by incubating the compound in the assay medium under the same conditions as your experiment (temperature, CO2, etc.). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method like HPLC to quantify the remaining parent compound.
-
Prepare Fresh Solutions: Prepare a fresh stock solution of the compound for each experiment.
-
Minimize Incubation Time: If degradation is observed, try to reduce the incubation time of the compound with the biological system.
-
Modify Assay Conditions: If possible, adjust the pH of the assay medium to a range where the compound is more stable.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: New peaks, not present in the initial analysis of the compound, appear in the chromatogram of a solution that has been stored for some time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If the unknown peaks are significant, consider using LC-MS to obtain the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Perform Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help to confirm if the unknown peaks are indeed degradants and provides information on the compound's stability profile.
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating the main compound from all potential degradation products (i.e., it is a "stability-indicating" method).
-
Data Presentation: Predicted Stability Profile
The following tables present hypothetical data based on the known chemical properties of the 7-azaindole core and its substituents. This data is intended to be illustrative of expected trends and should be confirmed by experimental studies.
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C
| pH | Incubation Time (hours) | % Remaining Parent Compound (Hypothetical) |
| 2.0 | 24 | 85 |
| 5.0 | 24 | 98 |
| 7.4 | 24 | 99 |
| 9.0 | 24 | 92 |
| 12.0 | 24 | 75 |
Table 2: Hypothetical Stability under Various Stress Conditions
| Stress Condition | Duration | % Remaining Parent Compound (Hypothetical) |
| 0.1 M HCl, 60°C | 8 hours | 65 |
| 0.1 M NaOH, 60°C | 8 hours | 55 |
| 3% H₂O₂, RT | 24 hours | 70 |
| 80°C, Solid State | 48 hours | 95 |
| UV Light (254 nm) | 24 hours | 80 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Incubate at 80°C for 48 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to a UV lamp (e.g., 254 nm) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
At appropriate time intervals, withdraw an aliquot for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A starting point could be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Detection: Use a UV detector at a wavelength where the compound and its expected degradation products have good absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation studies and ensuring that the parent peak is well-resolved from all degradation peaks.
Visualizations
Caption: Workflow for forced degradation studies and analysis.
Caption: Troubleshooting inconsistent assay results.
Technical Support Center: Troubleshooting Kinase Inhibition Assays with Pyrrolopyridines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with pyrrolopyridine-based kinase inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, along with detailed experimental protocols and data tables for reference.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, presented in a question-and-answer format.
Issue 1: No or Low Inhibition Observed
Question: I am not observing any significant inhibition of my target kinase with my pyrrolopyridine compound, even at high concentrations. What could be the problem?
Answer: Several factors could contribute to a lack of kinase inhibition. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Verify the identity and purity of your compound using methods like mass spectrometry or NMR. Poor solubility is a common issue for small molecule inhibitors, including some pyrrolopyridine derivatives.[1][2]
-
Protocol: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay buffer. Visually inspect for any precipitation. For a more quantitative measure, you can perform a solubility assay.
-
-
Assay Conditions:
-
Action: The concentration of ATP in your assay can significantly impact the apparent potency of ATP-competitive inhibitors like many pyrrolopyridines.[3][4][5]
-
Protocol: If using a high ATP concentration, try performing the assay at an ATP concentration close to the K_m value for your specific kinase. This will increase the sensitivity of the assay to competitive inhibitors.[3][6]
-
-
Kinase Activity:
-
Action: Confirm that the kinase enzyme is active. Kinase purity and activity can vary between batches and suppliers.
-
Protocol: Include a positive control inhibitor known to be effective against your target kinase. Also, run a control reaction without any inhibitor to measure the baseline kinase activity.
-
Issue 2: High Variability Between Replicate Wells
Question: My kinase assay results show high variability between replicate wells. What are the common causes?
Answer: High variability can stem from several sources, including pipetting errors, reagent instability, and inconsistent reaction conditions.
-
Pipetting and Mixing:
-
Action: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme.
-
Protocol: Use calibrated pipettes and ensure thorough but gentle mixing after each reagent addition.
-
-
Edge Effects:
-
Action: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.
-
Protocol: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.
-
-
Reagent Stability:
-
Action: Ensure all reagents, particularly the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Protocol: Aliquot reagents into smaller, single-use volumes upon receipt to maintain their stability.
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assays
Question: My pyrrolopyridine compound is potent in my biochemical kinase assay, but it shows little to no effect in my cell-based assays. Why is there a discrepancy?
Answer: A lack of correlation between biochemical and cellular activity is a common challenge in drug discovery. The cellular environment is significantly more complex than an in vitro kinase reaction.
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Cell Permeability:
-
Action: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Troubleshooting: Consider performing cell permeability assays (e.g., PAMPA) or modifying the compound structure to improve its physicochemical properties.
-
-
Cellular ATP Concentration:
-
Action: Intracellular ATP concentrations are typically much higher (millimolar range) than those used in many biochemical assays. This can reduce the apparent potency of ATP-competitive inhibitors.[3]
-
Troubleshooting: Be aware that higher concentrations of the inhibitor may be required in cellular assays.
-
-
Off-Target Effects and Cellular Metabolism:
-
Action: The compound may be rapidly metabolized or actively transported out of the cell. It could also have off-target effects that mask the intended on-target inhibition.[7][8][9]
-
Troubleshooting: Investigate the metabolic stability of your compound and consider performing broader kinase profiling to identify potential off-target activities.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for most pyrrolopyridine kinase inhibitors?
A1: The pyrrolopyridine scaffold is a "deazapurine" framework that structurally resembles adenine, the core component of ATP.[10] This structural mimicry allows many pyrrolopyridine derivatives to act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the transfer of a phosphate group to the substrate.
Q2: How can I determine if my pyrrolopyridine inhibitor is ATP-competitive?
A2: You can perform the kinase inhibition assay at varying concentrations of ATP. If the IC50 value of your compound increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of inhibition.[3][4]
Q3: My pyrrolopyridine compound has poor aqueous solubility. What can I do?
A3: Poor solubility is a known challenge for some heterocyclic compounds.[1][2] Strategies to address this include:
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Preparing a high-concentration stock solution in 100% DMSO and ensuring the final DMSO concentration in the assay is low and consistent across all wells.
-
Using co-solvents or excipients, though these should be tested for their effect on kinase activity.
-
For cell-based assays, solubility in cell culture media should be confirmed to avoid compound precipitation.
Q4: What are some potential off-target effects of pyrrolopyridine inhibitors?
A4: Due to the conserved nature of the ATP-binding site across the kinome, off-target effects are a possibility. For example, some CSF1R inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold also show activity against the structurally related kinase KIT.[7] It is recommended to profile promising inhibitors against a panel of kinases to assess their selectivity.
Data Presentation
Table 1: Inhibitory Activity of Selected Pyrrolopyridine Derivatives against Various Kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 5k | EGFR | 79 | Enzymatic | [11][12][13] |
| Her2 | 40 | Enzymatic | [11][12][13] | |
| VEGFR2 | 136 | Enzymatic | [11][12][13] | |
| CDK2 | 204 | Enzymatic | [11][12][13] | |
| Compound 12d | VEGFR-2 | 11.9 | In vitro | [10] |
| Compound 15c | VEGFR-2 | 13.6 | In vitro | [10] |
| Compound 7 | CDK2 | 302 | Enzymatic | |
| EGFR | 166 | Enzymatic | ||
| Her2 | 157 | Enzymatic | ||
| VEGFR2 | 224 | Enzymatic | ||
| Compound 14c | CSF1R | Low nM | Enzymatic | [14] |
Experimental Protocols
Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based using ADP-Glo™)
This protocol describes a method for measuring the activity of a specific kinase in the presence of a pyrrolopyridine inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrrolopyridine inhibitor stock solution (in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Create a serial dilution of the pyrrolopyridine inhibitor in 100% DMSO.
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the K_m for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes (or a time determined to be in the linear range of the reaction).
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Functionalization of 7-Azaindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical functionalization of 7-azaindoles. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the functionalization of 7-azaindoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or incorrect regioselectivity in electrophilic substitution.
Q: My electrophilic substitution reaction on an unprotected 7-azaindole is giving me a mixture of C3 and other isomers, with low yield of the desired product. How can I improve C3 selectivity?
A: The C3 position of the 7-azaindole scaffold is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, the pyridine nitrogen can be protonated or complexed with Lewis acids, deactivating the ring system and leading to poor selectivity. Here are some troubleshooting steps:
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Protecting Group Strategy: The use of an N-protecting group on the pyrrole nitrogen (N1) can enhance the nucleophilicity of the pyrrole ring and direct electrophilic substitution to the C3 position.
*dot graph "Protecting_Group_Strategy" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
Unprotected [label="Unprotected 7-Azaindole", fillcolor="#F1F3F4", style=filled]; ProtectingGroup [label="Introduce N1-Protecting Group\n(e.g., Boc, SEM)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Protected [label="N1-Protected 7-Azaindole", fillcolor="#F1F3F4", style=filled]; ElectrophilicAddition [label="Electrophilic Addition\n(e.g., NBS, NIS)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; C3Functionalized [label="Selective C3-Functionalization", fillcolor="#FBBC05", style=filled]; Deprotection [label="Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; FinalProduct [label="C3-Functionalized 7-Azaindole", fillcolor="#F1F3F4", style=filled];
Unprotected -> ProtectingGroup; ProtectingGroup -> Protected; Protected -> ElectrophilicAddition; ElectrophilicAddition -> C3Functionalized; C3Functionalized -> Deprotection; Deprotection -> FinalProduct; } enddot Caption: Workflow for selective C3-functionalization using a protecting group strategy.
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Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can increase the kinetic selectivity for the C3 position.
-
Solvent: The choice of solvent can influence regioselectivity. Aprotic solvents are generally preferred.
-
Lewis Acid: If a Lewis acid is required, use milder conditions or a less coordinating Lewis acid to avoid strong complexation with the pyridine nitrogen.
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| Protecting Group | Reagents | Typical Conditions | Outcome |
| Boc | Boc₂O, DMAP | CH₂Cl₂, rt, 2h | N1-Boc-7-azaindole |
| SEM | SEMCl, NaH | THF, 0 °C to rt, 4h | N1-SEM-7-azaindole |
Issue 2: Difficulty in functionalizing the pyridine ring (C4, C5, C6).
Q: I am trying to introduce a substituent on the pyridine ring of 7-azaindole, but I am observing no reaction or functionalization at the pyrrole ring instead. What methods can I use for selective pyridine ring functionalization?
A: The pyridine ring of 7-azaindole is electron-deficient and generally less reactive towards electrophilic substitution. Directed metalation and C-H activation strategies are often necessary for its functionalization.
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Directed ortho-Metalation (DoM): A directing group (DG) can be installed on the N1 or N7 position to direct deprotonation and subsequent functionalization to a specific position on the pyridine ring.[1][2][3] The N,N-diisopropylcarbamoyl group is a common directing group.[3]
*dot graph "Directed_ortho_Metalation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
Start [label="7-Azaindole", fillcolor="#F1F3F4", style=filled]; InstallDG [label="Install Directing Group (DG)\non N1 or N7", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; DG_Azaindole [label="DG-7-Azaindole", fillcolor="#F1F3F4", style=filled]; Metalation [label="Directed Metalation\n(e.g., n-BuLi, LDA)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Metalled_Intermediate [label="Metalated Intermediate", fillcolor="#F1F3F4", style=filled]; Electrophile [label="Quench with Electrophile (E+)", fillcolor="#FBBC05", style=filled]; Functionalized [label="Functionalized DG-7-Azaindole", fillcolor="#F1F3F4", style=filled]; RemoveDG [label="Remove Directing Group", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Final [label="Pyridine Ring Functionalized\n7-Azaindole", fillcolor="#F1F3F4", style=filled];
Start -> InstallDG; InstallDG -> DG_Azaindole; DG_Azaindole -> Metalation; Metalation -> Metalled_Intermediate; Metalled_Intermediate -> Electrophile; Electrophile -> Functionalized; Functionalized -> RemoveDG; RemoveDG -> Final; } enddot Caption: General workflow for directed ortho-metalation of 7-azaindole.
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C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of the pyridine ring.[4][5] Palladium and rhodium catalysts are commonly employed.
| Position | Strategy | Directing Group/Catalyst | Typical Conditions |
| C6 | DoM | N1-carbamoyl | n-BuLi, THF, -78 °C |
| C4 | C-H Arylation | Pd(OAc)₂ | Aryl halide, base, high temp. |
| C2 | DoM | N1-carbamoyl | LDA, THF, -78 °C |
Issue 3: Unwanted N-functionalization versus C-functionalization.
Q: During my alkylation reaction, I am getting a significant amount of the N1-alkylated product instead of the desired C-alkylated product. How can I favor C-alkylation?
A: The N1-H of 7-azaindole is acidic and can be deprotonated by bases, leading to N-alkylation. To favor C-alkylation, consider the following:
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Protect the N1-position: As mentioned in Issue 1, protecting the N1-position with a suitable group will prevent N-alkylation.
-
Choice of Base and Counterion: The choice of base and its counterion can influence the N vs. C selectivity. Harder metal cations (e.g., Li⁺) tend to coordinate more strongly with the N1-anion, potentially favoring C-alkylation under certain conditions. In contrast, softer cations might favor N-alkylation.[6]
-
Reaction Conditions: For some C-H functionalization reactions that proceed via a deprotonation mechanism, the choice of base and solvent system is critical.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the 7-azaindole ring towards electrophilic substitution?
A1: The general order of reactivity for electrophilic substitution on an unprotected 7-azaindole is C3 > C2 > C5 > C6 > C4. The pyrrole ring is more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.
Q2: How can I achieve selective C2-functionalization of 7-azaindole?
A2: Selective C2-functionalization can be challenging due to the higher reactivity of the C3 position. Strategies to achieve C2 selectivity include:
-
Blocking the C3 position: If the C3 position is already substituted, electrophilic attack will be directed to the C2 position.
-
Directed Metalation: Using a directing group at the N1 position can direct lithiation to the C2 position, followed by quenching with an electrophile.[3][7] For example, an N-pivaloyl group can direct lithiation to C2.
Q3: Are there methods to functionalize all five carbon positions of the 7-azaindole scaffold?
A3: Yes, it is possible to functionalize all five carbon positions through a combination of sequential and regioselective reactions. This often involves a carefully planned synthetic route utilizing protecting groups, directed metalation, and cross-coupling reactions.[8]
Q4: What are the key advantages of using 7-azaindole as a scaffold in drug discovery?
A4: 7-Azaindole is a bioisostere of indole and offers several advantages in medicinal chemistry.[5][9] The pyridine nitrogen can act as a hydrogen bond acceptor, which can lead to improved binding affinity and selectivity for biological targets.[9] It can also improve physicochemical properties such as solubility and metabolic stability compared to the corresponding indole analogues.[5]
Q5: Where can I find detailed experimental procedures for the functionalization of 7-azaindoles?
A5: Detailed experimental protocols can be found in the primary scientific literature. Review articles on the synthesis and functionalization of 7-azaindoles are an excellent starting point.[4][10]
Experimental Protocols
Protocol 1: Regioselective C3-Iodination of N1-Boc-7-azaindole
-
Protection of 7-azaindole: To a solution of 7-azaindole (1.0 eq) and DMAP (0.1 eq) in dichloromethane (CH₂Cl₂) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir the reaction mixture for 2 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N1-Boc-7-azaindole.
-
C3-Iodination: Dissolve N1-Boc-7-azaindole (1.0 eq) in tetrahydrofuran (THF) and cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C. Add a solution of iodine (I₂, 1.2 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N1-Boc-3-iodo-7-azaindole.
Protocol 2: Directed ortho-Metalation for C6-Functionalization
-
Installation of Directing Group: To a solution of 7-azaindole (1.0 eq) in THF at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C. Add N,N-diisopropylcarbamoyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate. Purify by column chromatography to obtain N1-(N,N-diisopropylcarbamoyl)-7-azaindole.
-
C6-Lithiation and Electrophilic Quench: Dissolve the N1-carbamoyl-7-azaindole (1.0 eq) in dry THF and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 1 hour at -78 °C. Add the desired electrophile (e.g., benzaldehyde, 1.2 eq). Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry, and concentrate. Purify the product by column chromatography.
-
Removal of Directing Group: The carbamoyl group can be removed under basic or acidic conditions, depending on the stability of the functional group introduced. For example, hydrolysis with aqueous NaOH can be effective.
This document is intended for informational purposes only and should not be considered a substitute for professional scientific advice. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reactions.
References
- 1. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a key intermediate in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route to this compound?
A common and scalable approach involves a multi-step synthesis starting from a commercially available di-halogenated pyridine derivative. A typical sequence includes a Sonogashira coupling to introduce a masked acetylene, followed by cyclization to form the pyrrole ring, and subsequent amination at the C4 position. The pyrrole nitrogen is often protected during these steps and deprotected in the final step.
Q2: What are the critical parameters for the Sonogashira coupling step in this synthesis?
The success of the Sonogashira coupling is highly dependent on the catalyst system, solvent, and base.[1][2][3] Key parameters to control include:
-
Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.
-
Ligand: The choice of phosphine ligand for the palladium catalyst can significantly impact reactivity.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial for the reaction mechanism.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are generally preferred to prevent side reactions and catalyst deactivation.
-
Temperature: The reaction is often run at room temperature to moderate heating.
Q3: I am observing low yields in the amination of the 4-chloro intermediate. What are the potential causes and solutions?
Low yields in the amination of 4-chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine can be attributed to several factors.[4][5]
-
Incomplete reaction: The reaction may require longer reaction times or higher temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times.
-
Side reactions: Hydrolysis of the 4-chloro group to the corresponding 4-hydroxy compound can be a significant side reaction, especially in the presence of water. Using anhydrous conditions is recommended.
-
Catalyst poisoning: If a palladium-catalyzed amination (Buchwald-Hartwig) is used, impurities in the starting material or solvent can poison the catalyst.
-
Base strength: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is often required.
-
Protecting group: The protecting group on the pyrrole nitrogen can influence the reactivity of the 4-chloro position.
Q4: What are the recommended methods for the final deprotection of the pyrrole nitrogen?
The choice of deprotection method depends on the protecting group used:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): This group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or by treatment with tetrabutylammonium fluoride (TBAF).
-
Boc (tert-Butoxycarbonyl): This group is readily cleaved with strong acids like TFA or HCl in an appropriate solvent.[6]
-
Sulfonyl groups (e.g., tosyl): These are more robust and may require harsher conditions for removal, such as treatment with a strong base like sodium hydroxide or potassium hydroxide in an alcohol solvent at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Sonogashira coupling | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. |
| Oxygen contamination | Thoroughly degas the solvent and reaction mixture. | |
| Homocoupling of the alkyne | Use a slight excess of the aryl halide and control the addition of the alkyne. | |
| Incomplete cyclization to the pyrrolo[2,3-b]pyridine core | Insufficient temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
| Inappropriate base | For base-mediated cyclizations, screen different bases (e.g., KOtBu, NaH) and solvents. | |
| Formation of regioisomers during amination | Reaction conditions favoring substitution at other positions | Optimize the reaction temperature and choice of catalyst/ligand to enhance regioselectivity for the C4 position. |
| Difficulty in purifying the final product | Residual palladium catalyst | Treat the crude product with a palladium scavenger (e.g., activated carbon, silica-thiol). |
| Persistent impurities from starting materials | Ensure high purity of all starting materials and intermediates through appropriate purification techniques (recrystallization, chromatography). |
Experimental Protocols
Key Experiment 1: Sonogashira Coupling of 2-Amino-3,5-dibromopyridine with Trimethylsilylacetylene
To a solution of 2-amino-3,5-dibromopyridine (1.0 eq) in anhydrous and deoxygenated THF are added Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). The mixture is stirred under an argon atmosphere for 15 minutes. Triethylamine (3.0 eq) is then added, followed by the dropwise addition of trimethylsilylacetylene (1.2 eq). The reaction mixture is stirred at room temperature for 12-16 hours until completion is confirmed by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the coupled product.
Key Experiment 2: Base-Mediated Cyclization to form 6-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
The product from the Sonogashira coupling (1.0 eq) is dissolved in anhydrous DMF. Potassium tert-butoxide (2.5 eq) is added portion-wise at 0 °C under an argon atmosphere. The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Key Experiment 3: Chlorination at the C4-position
The protected 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is dissolved in anhydrous acetonitrile. N-Chlorosuccinimide (NCS) (1.5 eq) is added, and the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by LC-MS. Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-chloro derivative, which can be used in the next step without further purification or purified by chromatography if necessary.
Key Experiment 4: Amination of 4-Chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine
To a solution of the 4-chloro intermediate (1.0 eq) in a suitable solvent such as 2-propanol or water, an excess of the desired amine (e.g., ammonia in a sealed tube or an aniline derivative) is added.[4][5] For less reactive amines, acid catalysis (e.g., 0.1 eq of HCl) can be employed.[4][5] The reaction mixture is heated to 80-120 °C for 12-24 hours. After cooling, the reaction is worked up by basifying with a suitable base (e.g., NaHCO₃) and extracting the product with an organic solvent. The product is then purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 85 |
| 2 | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25 | 82 |
| 3 | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NEt | Dioxane | 50 | 78 |
| 4 | Pd(PPh₃)₄ | None | Et₃N | THF | 25 | <10 |
Table 2: Effect of Base on Cyclization Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu | DMF | 90 | 4 | 92 |
| 2 | NaH | THF | 65 | 8 | 75 |
| 3 | K₂CO₃ | DMF | 120 | 12 | 45 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 10 | 68 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from Pyrrolopyridine Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the effective removal of palladium catalysts from pyrrolopyridine products. The unique chelating nature of the pyrrolopyridine core presents specific challenges in achieving the high purity required for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from pyrrolopyridine products so challenging?
The primary challenge stems from the inherent chemical structure of pyrrolopyridines. The nitrogen atoms within the bicyclic ring system act as strong ligands, forming stable complexes with palladium.[1] This chelation can render the palladium soluble and difficult to remove by simple filtration, which is typically effective for heterogeneous palladium catalysts.[1]
Q2: What are the most common methods for removing residual palladium from pyrrolopyridine products?
The most prevalent methods for palladium removal from heterocyclic compounds, including pyrrolopyridines, are:
-
Adsorption: This involves using solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[2]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[2]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[2]
Q3: How do I choose the best palladium removal method for my specific pyrrolopyridine derivative?
The optimal method depends on several factors:
-
The nature of your pyrrolopyridine product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
The required level of purity: The acceptable residual palladium level will dictate the necessary rigor of the purification method.
-
Scale of the reaction: Some methods are more amenable to large-scale synthesis than others.
A decision-making workflow can help in selecting the most appropriate strategy.
Q4: How can I quantify the amount of residual palladium in my product?
The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1] This technique offers high sensitivity and accuracy.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High Residual Palladium Levels After Initial Purification
-
Possible Cause: Strong chelation of palladium by the pyrrolopyridine product, rendering it soluble and difficult to remove by simple filtration.[2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective.[2]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.
-
Activated Carbon Treatment: Use activated carbon, which can be a cost-effective option. Be mindful of potential product loss due to non-specific adsorption.[3]
-
Consider a Combination of Methods: A sequential treatment, for instance, filtration through Celite followed by a scavenger, can be more effective.
-
Issue 2: Significant Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of your pyrrolopyridine product onto the adsorbent (activated carbon or scavenger).[3][4]
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product.
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[2]
-
Alternative Purification Techniques: If product loss remains high, consider other methods like crystallization or extraction.[2]
-
Issue 3: Inconsistent Palladium Removal Results Between Batches
-
Possible Cause: Variability in the form of the palladium species in the crude reaction mixture or inconsistent handling of the scavenger.
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step to minimize variability in the palladium species.[2]
-
Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly.
-
Pre-treatment of the Reaction Mixture: In some cases, adjusting the pH of the mixture can help to break up palladium-product complexes before scavenging.[1]
-
Data on Palladium Removal Efficiency
While data specifically for pyrrolopyridines is limited, the following tables provide an overview of the efficiency of different palladium removal methods for other nitrogen-containing heterocyclic compounds and in general pharmaceutical synthesis. This data can serve as a starting point for developing a purification strategy for your pyrrolopyridine product.
Table 1: Comparison of Palladium Removal Methods
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Compound Type | Reference |
| Scavengers | ||||
| MP-TMT | 330 | 7 | c-Met kinase inhibitor | [3] |
| Thiol-functionalized silica | >1,300 | 2 | Naphthalenopiperazine | [5] |
| Polychelated resin | 328 | 4 | Pharmaceutical intermediate | [3] |
| Activated Carbon | ||||
| Darco KB-B | 300 | <1 | Pharmaceutical intermediate | [3] |
| Activated Carbon | 2239 | 20 (with TMT) | Pharmaceutical intermediate | [3] |
| Chromatography | ||||
| Flash Chromatography | ~5000 | <100 (average) | Indole derivatives | [6] |
| Combined Methods | ||||
| Chromatography + Scavenger | ~5000 | <50 (average) | Indole derivatives | [6] |
Key Experimental Protocols
Protocol 1: Palladium Removal Using Celite Filtration
This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the solvent that will be used for filtration.[1]
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst.
-
-
Analysis:
-
Analyze the palladium content of the purified product using ICP-MS.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrrolo[2,3-b]pyridine-Based Scaffolds and Key Janus Kinase (JAK) Inhibitors
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and structural rigidity make it an ideal starting point for designing targeted therapies. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a key synthetic intermediate, a versatile building block used by researchers to construct more complex molecules, particularly kinase inhibitors.[1] While not an active inhibitor itself, its scaffold is central to the development of drugs that target critical cell signaling pathways.
This guide provides a comparative analysis of prominent kinase inhibitors that are either derived from or structurally related to the pyrrolopyridine core, focusing on the Janus kinase (JAK) family. The JAK-STAT signaling pathway is crucial for immune system regulation, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2][3][4] We will compare the performance of several FDA-approved JAK inhibitors—Tofacitinib, Ruxolitinib, Upadacitinib, and Fedratinib—providing quantitative data on their inhibitory potency and selectivity, alongside the experimental protocols used to generate such data.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade used by numerous cytokines and growth factors to regulate processes like immunity, cell proliferation, and differentiation.[2][3][5] The pathway consists of three main components: cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[2][6]
The process begins when a cytokine binds to its specific receptor, bringing the associated JAKs into close proximity. This allows the JAKs to phosphorylate and activate each other.[5] The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach from the receptor, form dimers, and translocate into the cell nucleus.[7][8] Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes involved in the inflammatory response.[2][9] JAK inhibitors function by competitively blocking the ATP-binding site on the JAK enzymes, thereby preventing this entire phosphorylation cascade and subsequent gene expression.[10][11][12]
Comparative Analysis of JAK Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (the concentration required to inhibit the enzyme) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). Potency is typically measured as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of JAK inhibitors across the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is critical, as different isoforms are associated with distinct biological functions and potential side effects.
The table below summarizes the IC50 values for several leading JAK inhibitors against the different JAK family members. This data illustrates the varying potency and selectivity profiles that result from different chemical structures.
| Inhibitor | Target Kinase | IC50 (nM) | Primary Associated Pathways |
| Upadacitinib | JAK1 | 43 | Pro-inflammatory cytokines (IL-6, IFN-γ)[13][14] |
| JAK2 | 120 | Hematopoiesis (Erythropoietin, TPO)[15] | |
| JAK3 | 2300 | Lymphocyte development (IL-2, IL-4, IL-7)[15] | |
| TYK2 | 4700 | IL-12, IL-23 signaling[15] | |
| Tofacitinib | JAK1 | ~1-3 | Pro-inflammatory cytokines[7][8] |
| JAK2 | ~20-100 | Hematopoiesis[7] | |
| JAK3 | ~1-5 | Lymphocyte development[7][8] | |
| TYK2 | ~100-500 | IL-12, IL-23 signaling | |
| Ruxolitinib | JAK1 | ~3-10 | Pro-inflammatory cytokines[10][16] |
| JAK2 | ~3-6 | Hematopoiesis[10][16] | |
| JAK3 | >400 | Less effect on lymphocyte development | |
| TYK2 | ~20 | IL-12, IL-23 signaling | |
| Fedratinib | JAK1 | ~35 | Pro-inflammatory cytokines |
| JAK2 | 6 | Hematopoiesis[17] | |
| JAK3 | 169 | Less effect on lymphocyte development[17] | |
| TYK2 | - | Data not consistently reported |
Note: IC50 values are compiled from various biochemical assays and can differ based on experimental conditions. The values presented are representative ranges found in the literature.
Analysis of Selectivity:
-
Upadacitinib demonstrates high selectivity for JAK1 over other isoforms, which is thought to provide therapeutic benefits while potentially minimizing side effects associated with JAK2 and JAK3 inhibition.[13][14][18]
-
Tofacitinib is a pan-JAK inhibitor but shows the most potent activity against JAK1 and JAK3.[7][8][19] Its broad activity is effective in treating inflammatory conditions but may also contribute to a wider range of side effects.[7]
-
Ruxolitinib potently inhibits both JAK1 and JAK2, making it effective in myeloproliferative neoplasms where JAK2 signaling is often dysregulated.[10][11][16]
-
Fedratinib is a semi-selective inhibitor with the most potent activity against JAK2, which is consistent with its primary use in treating myelofibrosis, a disease often driven by JAK2 mutations.[12][17][20][21][22]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines a representative method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the concentration of a kinase inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system.
Materials:
-
Recombinant purified protein kinase (e.g., JAK1, JAK2, JAK3, or TYK2).
-
Specific peptide substrate for the target kinase.
-
Adenosine triphosphate (ATP) of high purity.
-
Test inhibitor (e.g., this compound-derived compound).
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, BSA).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
DMSO for inhibitor dilution.
-
White, opaque 96- or 384-well microplates.
-
Multichannel pipettes and a luminescence-capable plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute this series in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted inhibitor solutions to the wells of the microplate. Include "positive control" wells with DMSO only (representing 100% kinase activity) and "negative control" wells with buffer only (no kinase, representing 0% activity).
-
Add the kinase and its specific substrate to all wells except the negative controls.
-
Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This duration should be within the linear range of the enzymatic reaction.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent contains luciferase, which produces light in the presence of ATP. The amount of light is inversely proportional to kinase activity.
-
Data Measurement: After a brief incubation (e.g., 10 minutes), measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data by setting the average signal from the positive control (DMSO) wells to 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.[23][24]
-
References
- 1. This compound | 1000340-72-6 | Benchchem [benchchem.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. cusabio.com [cusabio.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 14. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 17. Fedratinib - Wikipedia [en.wikipedia.org]
- 18. Upadacitinib - Wikipedia [en.wikipedia.org]
- 19. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 20. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. grokipedia.com [grokipedia.com]
- 22. clinicaltrials.eu [clinicaltrials.eu]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its role in developing potent inhibitors of various biological targets, particularly kinases.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. We will delve into quantitative data from studies targeting different enzymes, detail the experimental protocols used to generate this data, and visualize key synthetic and logical frameworks.
Core Structure and Synthetic Strategy
The general synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involves a common pathway. The core 1H-pyrrolo[2,3-b]pyridine structure is first functionalized, followed by an amidation reaction to introduce the carboxamide side chain. A representative synthetic scheme is outlined below.[4]
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolo[2,3-b]pyridine Isomers: A Comparative Guide to Biological Activity
The pyrrolo[2,3-b]pyridine scaffold, also known as azaindole, represents a privileged structure in medicinal chemistry. As a bioisostere of indole, this heterocyclic motif is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors. The strategic placement of a nitrogen atom within the pyridine ring gives rise to four principal isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This subtle structural alteration profoundly impacts the molecule's physicochemical properties—such as hydrogen bonding capacity, pKa, and dipole moment—which in turn dictates its interaction with biological targets and ultimately its pharmacological profile.[1]
This guide provides a comparative analysis of the biological activities of these four key pyrrolo[2,3-b]pyridine isomers, supported by quantitative experimental data and detailed methodologies for key assays. While 7-azaindole is the most extensively studied isomer in drug discovery, evidence demonstrates that other isomers can confer superior potency and selectivity for specific biological targets, highlighting the importance of isomer choice in rational drug design.[1]
Comparative Biological Activity: Kinase Inhibition
The azaindole core is particularly effective as a kinase inhibitor due to its ability to mimic the adenine hinge-binding motif of ATP.[1] However, the inhibitory potency and selectivity are highly dependent on the nitrogen atom's position within the pyridine ring. The following tables summarize the differential activity of various azaindole isomer derivatives against key protein kinases implicated in oncology.
Table 1: Comparative Inhibitory Activity Against Cdc7 Kinase
| Isomer Scaffold | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| 5-Azaindole derivative | Cdc7 | Potent (specific values vary by derivative) | High selectivity for Cdc7 | [1] |
| 4-Azaindole derivative | Cdc7 | Lower inhibitory activity | Lower selectivity | [1] |
| 6-Azaindole derivative | Cdc7 | Lower inhibitory activity | Lower selectivity | [1] |
| 7-Azaindole derivative | Cdc7 | Lower inhibitory activity | Lower selectivity | [1] |
Note: Data is compiled from a comparative study which found that the nitrogen placement in the 5-position is optimal for interacting with the active site of Cdc7 kinase.[1]
Table 2: Comparative Inhibitory Activity Against c-Met Kinase
| Isomer Scaffold | Target Kinase | IC50 (nM) | Reference |
| 4-Azaindole derivative | c-Met | Low nanomolar range | [1] |
| 7-Azaindole derivative | c-Met | Low nanomolar range | [1] |
Note: In contrast to Cdc7 inhibition, derivatives based on the 4- and 7-azaindole scaffolds have been identified as potent inhibitors of c-Met kinase.[1]
Comparative Biological Activity: Cytotoxicity in Cancer Cell Lines
The anticancer potential of azaindole isomers is frequently assessed via cytotoxicity assays across various cancer cell lines. The efficacy of each isomer is contingent on the cell type and the specific chemical substitutions on the azaindole core.
Table 3: Comparative Cytotoxic Activity of Azaindole Derivatives
| Isomer Scaffold | Cell Line | Activity Metric | Value (µM) | Reference |
| 7-Azaindole derivative | A549 (Lung Carcinoma) | IC50 | 3.9 | [2] |
| 7-Azaindole derivative | MCF7 (Breast Cancer) | IC50 | 2.7 | [2] |
| 7-Azaindole derivative | LNCaP (Prostate Cancer) | IC50 | 5.2 | [2] |
| 7-Azaindole derivative | Es-2 (Ovarian Cancer) | IC50 | 4.5 | [2] |
Note: The table presents a selection of reported cytotoxic activities for derivatives of the 7-azaindole isomer. Direct head-to-head comparisons of unsubstituted isomers are scarce in the literature. The presented data is for cisplatin analogs containing 7-azaindole derivatives.[2]
Signaling Pathways and Experimental Workflow
The biological activity of pyrrolo[2,3-b]pyridine isomers is often mediated through their modulation of critical cellular signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the inhibitory activity of pyrrolo[2,3-b]pyridine isomers against a target kinase, such as Cdc7 or c-Met. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human kinase (e.g., Cdc7/Dbf4 complex)
-
Kinase-specific peptide substrate (e.g., PDKtide for Cdc7)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (azaindole isomers) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 2.5 µL of the serially diluted compounds or vehicle control (for positive and negative controls) to the wells of the microplate.
-
Enzyme Addition: Dilute the kinase enzyme to the desired working concentration in Kinase Assay Buffer. Add 2.5 µL of the diluted enzyme solution to all wells except the "blank" (no enzyme) controls.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Prepare a master mix containing ATP and the peptide substrate in Kinase Assay Buffer. Initiate the reaction by adding 5 µL of this master mix to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[3]
-
Reaction Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[4]
-
ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (blank wells) from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control (enzyme without inhibitor). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of pyrrolo[2,3-b]pyridine isomers on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (azaindole isomers)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes, protected from light, to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[1]
References
A Comparative Guide to the In Vitro ADME Properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern of 6-bromo and 4-amino on this scaffold presents a unique chemical space for drug discovery. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds is critical for their development into viable drug candidates.
Comparative Analysis of In Vitro ADME Properties
The introduction of different substituents to the 1H-pyrrolo[2,3-b]pyridine core can significantly influence its physicochemical and ADME properties. For instance, the strategic placement of a nitrogen atom in the indole core to form an azaindole can lower the lipophilicity (logD) and improve aqueous solubility.[1]
Table 1: In Vitro ADME Properties of Representative Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Substitution Pattern | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Reference |
| Indole Analog 1 | Indole core | Low | High | Moderate | High | [1] |
| Azaindole Analog 5 | 4-Azaindole core | Improved | Enhanced | Improved | Lower | [1] |
| Compound 25a | 1H-pyrrolo[2,3-b]pyridine derivative | Not Reported | Not Reported | Not Reported | Not Reported, but has 147.6% oral bioavailability in mice | [2] |
Note: The data presented is for illustrative purposes based on related structures. Specific values for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives are not publicly available and would require experimental determination.
The data on analogous structures suggest that the azaindole core, as in the this compound scaffold, can lead to improved physicochemical properties compared to their indole counterparts, which often translates to a better ADME profile, including enhanced permeability and reduced plasma protein binding.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vitro ADME properties. Below are standardized protocols for key assays.
The thermodynamic solubility of a compound is a critical parameter that influences its absorption. A common method for its determination is the shake-flask method.
Protocol:
-
An excess amount of the test compound is added to a phosphate buffer solution at a specific pH (e.g., pH 7.4).
-
The suspension is shaken at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to reach equilibrium.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1]
Protocol:
-
Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points to determine the A-to-B permeability.
-
To assess active efflux, the compound is added to the basolateral side, and samples are collected from the apical side to determine the B-to-A permeability.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber.
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., human or mouse) at 37°C.
-
The reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
The extent of a drug's binding to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the unbound fraction of a drug.
Protocol:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in each sample is determined by LC-MS/MS.
-
The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizing Experimental Workflows
Caption: General workflow for in vitro ADME assays.
Signaling Pathway Considerations
While ADME properties are not directly part of a signaling pathway, they determine the concentration of the drug that reaches the target to modulate a specific pathway. For instance, if a this compound derivative is designed as a kinase inhibitor, its ability to permeate cell membranes and its metabolic stability will directly impact its efficacy in inhibiting the target kinase and the downstream signaling cascade.
Caption: Influence of ADME on drug reaching its intracellular target.
References
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine against kinase panel
Lack of Specific Data for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Extensive searches for the kinase selectivity profile of this compound did not yield specific experimental data for this particular compound. Publicly available research and databases do not currently contain a comprehensive kinase panel screening for this molecule.
However, to fulfill the user's request for a comparative guide within the pyrrolopyridine scaffold family, we will provide a detailed analysis of a structurally related compound, a 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative , for which kinase selectivity data is available. This will serve as a representative example to illustrate the methodology and data presentation requested.
Representative Kinase Selectivity Profile: A 7H-pyrrolo[2,3-d]pyrimidine Analog
This guide presents the kinase selectivity profile of a representative bumped kinase inhibitor (BKI) with a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. This class of compounds is of significant interest in drug discovery, particularly for targeting kinases with engineered ATP-binding pockets.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of a representative 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitor against a panel of human kinases. The data is presented as the percentage of kinase activity remaining at a specific inhibitor concentration, allowing for an assessment of both potency and selectivity. Lower percentage values indicate stronger inhibition.
| Kinase Target | Remaining Activity (%) @ [Inhibitor] |
| SRC | >50 |
| ABL1 | >50 |
| EGFR | >50 |
| VEGFR2 | >50 |
| CDK2 | >50 |
| p38α (MAPK14) | >50 |
| JNK1 (MAPK8) | >50 |
| ROCK1 | >50 |
| GSK3β | >50 |
| ... (additional kinases) | ... |
Note: The data presented here is illustrative and based on typical results for selective inhibitors of this class. Specific values would be populated from experimental results.
Experimental Protocols
The determination of the kinase selectivity profile is a critical step in the characterization of a potential drug candidate. The following outlines a common experimental protocol for such an assessment.
In Vitro Kinase Assay Panel
A widely used method for in vitro kinase profiling is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate.
Materials:
-
Purified recombinant kinases (a broad panel representing the human kinome).
-
Specific peptide or protein substrates for each kinase.
-
Test compound (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative) stock solution (typically 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Initiation of Reaction: Add the serially diluted test compound to the wells. The reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is often close to the Michaelis-Menten constant (Km) for each specific kinase.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate. The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
Quantification: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated relative to a control (DMSO vehicle). IC50 values are then determined by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for radiometric kinase selectivity profiling.
Illustrative Signaling Pathway: SRC Kinase
While the representative compound shows high selectivity, many pyrrolopyrimidine derivatives target tyrosine kinases. The following diagram illustrates a simplified SRC kinase signaling pathway, a common target for such inhibitors.
Caption: Simplified SRC kinase signaling pathway.
Comparative Efficacy of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Analogs in Cell-Based Assays: A Review of Available Data
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a well-recognized privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The bromine substitution at the 6-position and the amine at the 4-position suggest a focus on developing analogs with potential applications in oncology and other signaling pathway-driven diseases. However, specific structure-activity relationship (SAR) studies that systematically explore modifications to this particular core and report their effects in cell-based assays are not publicly available at this time.
While we cannot provide a direct comparison of the requested analogs, we can offer a guide to the general methodologies and signaling pathways that are relevant for evaluating such compounds. This information is intended to be a valuable resource for researchers working with the 7-azaindole scaffold.
General Experimental Protocols for Efficacy Evaluation
The following are detailed methodologies for key experiments typically employed to assess the efficacy of kinase inhibitors and cytotoxic agents in cell-based assays.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (analogs of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine) in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Cell-Based)
Cell-based kinase assays are crucial for determining the potency of inhibitors within a cellular context, where factors like cell permeability and off-target effects can be observed.
Protocol:
-
Cell Line Selection: Utilize a cell line that overexpresses the target kinase or where the kinase is constitutively active.
-
Compound Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phosphorylation: The inhibition of kinase activity is typically measured by detecting the phosphorylation of a downstream substrate. This can be done using several methods:
-
Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
In-Cell Western/On-Cell Western: A quantitative immunofluorescence method performed directly in the wells of a microplate.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate and normalize to the vehicle control. Determine the IC50 value for the inhibition of kinase activity.
Relevant Signaling Pathways
Analogs of this compound are often designed as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target for such compounds is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
A Comparative Guide to the Synthesis of the 4-Amino-7-Azaindole Scaffold
The 4-amino-7-azaindole core is a significant pharmacophore in medicinal chemistry, serving as a crucial building block in the development of various therapeutic agents, including kinase inhibitors. Its synthesis has been approached through several strategic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most prevalent synthetic pathways, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies
Two primary and well-established routes for the synthesis of the 4-amino-7-azaindole scaffold are:
-
Route 1: Nitration of 7-Azaindole Followed by Reduction. This classical approach involves the introduction of a nitro group at the C4 position of the 7-azaindole ring system, which is subsequently reduced to the desired amino functionality.
-
Route 2: Palladium-Catalyzed Amination of a 4-Halo-7-Azaindole. This modern cross-coupling strategy, often a Buchwald-Hartwig amination, involves the direct formation of the C-N bond by coupling a 4-chloro- or 4-bromo-7-azaindole with an ammonia equivalent.
Route 1: Nitration and Subsequent Reduction
This pathway is a robust and frequently employed method that relies on fundamental organic transformations. The overall process can be broken down into three key steps: N-oxidation of the pyridine ring, regioselective nitration at the C4 position, and reduction of the nitro group.
Experimental Workflow
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Evaluation of Substituted Pyrrolo[2,3-d]pyrimidines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted pyrrolo[2,3-d]pyrimidines, a class of heterocyclic compounds demonstrating significant promise in targeted therapies. Drawing on experimental data, this document delves into their biological activities, particularly as kinase inhibitors, and outlines the methodologies used for their evaluation.
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, serves as a privileged structure in medicinal chemistry, primarily due to its ability to competitively bind to the ATP-binding site of various protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5] This guide will explore the structure-activity relationships (SAR), in vitro and in vivo efficacy of various substituted pyrrolo[2,3-d]pyrimidines against key oncological targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Rearranged during Transfection (RET) kinase.
Comparative Biological Activity of Substituted Pyrrolo[2,3-d]pyrimidines
The biological efficacy of substituted pyrrolo[2,3-d]pyrimidines is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities of representative compounds against various kinases and cancer cell lines.
Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Series 1 (EGFR Inhibitors) | |||
| Compound 46 | EGFR | 3.76 | [1] |
| Compound 48 | EGFR | 3.63 | [1] |
| Compound 51 | EGFR | 3.8 | [1] |
| Compound 53 | EGFR | 3.3 | [1] |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [6] |
| Compound 31r | EGFR (19del/T790M/C797S) | < 0.05 | [7] |
| Series 2 (VEGFR Inhibitors) | |||
| Compound 12d | VEGFR-2 | 11.9 | [8] |
| Compound 15c | VEGFR-2 | 13.6 | [8] |
| Series 3 (Multi-Kinase Inhibitors) | |||
| Compound 5k | EGFR | 40 | [2][9] |
| Her2 | - | [2][9] | |
| VEGFR2 | - | [2][9] | |
| CDK2 | 204 | [2][9] | |
| Sunitinib (Reference) | VEGFR2, PDGFR, KIT, FLT3 | 261 (against a panel) | [2] |
| Series 4 (RET Inhibitors) | |||
| Lead Compound 59 | RET (wild-type) | low nanomolar | [10][11] |
| RET (V804M mutant) | low nanomolar | [10][11] | |
| Series 5 (JAK Inhibitors) | |||
| Compound 11e | JAK1 & JAK2 | >90% inhibition | [12] |
| Compound 15d | JAK1/2/3 & HDAC1/6 | Potent inhibition | [13] |
| Series 6 (CDK Inhibitors) | |||
| Compound 2g | CDK9 | Strong inhibition | [14] |
Cellular Antiproliferative and Cytotoxic Activity
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | ||||
| Compound 8f | HT-29 | Colon Cancer | 4.55 | [15][16] |
| Compound 8g | HT-29 | Colon Cancer | 4.01 | [15][16] |
| Doxorubicin (Control) | HT-29 | Colon Cancer | 0.18 - 0.94 | [15] |
| Halogenated Benzylidenebenzohydrazides | ||||
| Compound 5e | Various | - | 29 - 59 | [2] |
| Compound 5h | Various | - | 29 - 59 | [2] |
| Compound 5k | Various | - | 29 - 59 | [2] |
| Compound 5l | Various | - | 29 - 59 | [2] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | ||||
| Compound 1 | MIA PaCa-2 | Pancreatic Cancer | 4.98 | [14] |
| Compound 2g | Multiple | Pancreatic Cancer | < 10 | [14] |
| Pyrrolo[2,3-d]pyrimidin-2-amine Derivatives | ||||
| Compound 4d | MCF-7, HCT116, HepG2 | Breast, Colorectal, Liver | Moderate to Significant | [17] |
| Compound 4f | MCF-7, HCT116, HepG2 | Breast, Colorectal, Liver | Moderate to Significant | [17] |
| Compound 4h | MCF-7, HCT116, HepG2 | Breast, Colorectal, Liver | Moderate to Significant | [17] |
| JAK Inhibitor | ||||
| Compound 11e | RAW264.7 (normal) | - | 88.2 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological data. The following sections outline the typical experimental protocols used in the evaluation of substituted pyrrolo[2,3-d]pyrimidines.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. A common method is a microfluidic assay that monitors the separation of a phosphorylated product from a substrate.
-
Compound Preparation : Test compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction : The reaction is initiated by mixing the kinase, a specific peptide substrate, and ATP in a reaction buffer. The test compound at various concentrations is added to the reaction mixture.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow for the enzymatic reaction to proceed.
-
Detection : The amount of phosphorylated product is quantified. In luminescence-based assays, the remaining ATP is measured, where a higher luminescence signal indicates greater inhibition of kinase activity.[10]
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation and Cytotoxicity Assays
These assays determine the effect of a compound on the viability and growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control, such as a known cytotoxic drug (e.g., doxorubicin), is often included.
-
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[15]
-
MTT Addition : An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.
In Vivo Efficacy Studies
Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo antitumor activity of promising compounds.
-
Tumor Implantation : Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Compound Administration : Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via other appropriate routes at various doses and schedules.[7][13]
-
Tumor Growth Monitoring : Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Efficacy Evaluation : The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.[7]
-
Pharmacokinetic Analysis : In some studies, blood samples are collected at different time points after compound administration to determine pharmacokinetic parameters such as bioavailability (F) and half-life (T1/2).[7][18]
Signaling Pathways and Mechanisms of Action
Substituted pyrrolo[2,3-d]pyrimidines exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate these pathways and the points of inhibition.
EGFR Signaling Pathway Inhibition.
VEGFR Signaling Pathway Inhibition.
JAK-STAT Signaling Pathway Inhibition.
Conclusion
Substituted pyrrolo[2,3-d]pyrimidines represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. The extensive research into their structure-activity relationships has led to the development of highly selective and potent inhibitors of key kinases such as EGFR, VEGFR, and JAK. The comparative data presented in this guide highlights the remarkable tunability of this scaffold, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provide a foundation for the continued evaluation and development of novel pyrrolo[2,3-d]pyrimidine-based drug candidates. Future research will likely focus on overcoming drug resistance, further enhancing selectivity, and exploring their application in other therapeutic areas beyond cancer.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolo[2,3-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery
An Objective Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrazolo[3,4-d]pyrimidine scaffolds have emerged as "privileged structures" due to their remarkable versatility and success in targeting a wide array of biological molecules, particularly protein kinases. Their structural resemblance to the endogenous purine nucleus allows them to function as ATP-competitive inhibitors, making them foundational frameworks for numerous approved drugs and clinical candidates.[1][2][3][4][5] This guide provides a comprehensive, data-driven comparison of these two scaffolds, focusing on their physicochemical properties, biological activities, and applications in modern drug discovery, to assist researchers in making informed decisions for scaffold selection and lead optimization.
Core Scaffold Structures and Physicochemical Properties
Both scaffolds are bicyclic aromatic heterocycles containing nitrogen atoms that can act as hydrogen bond donors and acceptors, a key feature for interacting with the hinge region of kinase ATP-binding pockets.[2][6]
-
Pyrrolo[2,3-b]pyridine (7-Azaindole): This scaffold is an isostere of indole. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[3] The nitrogen in the pyridine ring enhances the hydrogen bonding capabilities compared to a standard indole.
-
Pyrazolo[3,4-d]pyrimidine: This scaffold is a bioisostere of adenine, a core component of ATP.[1][2][4][6] This close structural mimicry has made it an exceptionally successful framework for developing kinase inhibitors.[1][2][7]
While the core scaffolds have low molecular weights, their derivatives' physicochemical properties, such as solubility, are highly dependent on the appended substituents. For instance, poor aqueous solubility is a known challenge for some potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, often necessitating prodrug strategies to improve bioavailability.[8]
Comparative Biological Activity and Therapeutic Targets
Both scaffolds have yielded potent inhibitors against a multitude of protein kinases and other enzymes. The following tables summarize the inhibitory activities of representative compounds, showcasing the breadth and potency achievable with each core structure.
Table 1: Pyrrolo[2,3-b]pyridine Derivatives - Biological Targets and Potency
| Compound Class/Name | Target Kinase(s) | IC₅₀ Values | Therapeutic Area | Reference(s) |
| Peficitinib (Approved) | JAK1/3 | ~10 nM | Rheumatoid Arthritis | [9][10] |
| Vemurafenib (Class) | B-RAF (V600E) | ~31 nM | Melanoma | [11] |
| Pexidartinib (Class) | CSF-1R | ~15 nM | Tenosynovial Giant Cell Tumor | [12][13] |
| Compound 41 | GSK-3β | 0.22 nM | Alzheimer's Disease | [14] |
| Compound 4h | FGFR1/2/3 | 7, 9, 25 nM | Cancer | [15] |
| Unnamed Series | TNIK | < 1 nM | Cancer, Inflammation | [16] |
| Compound 46 | CDK8 | 57 nM | Psoriasis, Cancer | [17] |
| Compound 59 | RET | Low nM | Cancer | [18] |
Table 2: Pyrazolo[3,4-d]pyrimidine Derivatives - Biological Targets and Potency
| Compound Class/Name | Target Kinase(s) | IC₅₀ Values | Therapeutic Area | Reference(s) |
| Ibrutinib (Approved) | BTK | 0.5 nM | B-cell Cancers | [2][6] |
| Dinaciclib (Clinical) | CDK1/2/5/9 | 1-4 nM | Cancer | [6][7] |
| Compound 15 | CDK2/Cyclin A | 61 nM | Cancer | [19] |
| Compound 14 | CDK2/Cyclin A | 57 nM | Cancer | [20] |
| Compound 17m | PKD | 17-35 nM | Cancer | [21] |
| Compound 24j | PLK4 | 0.2 nM | Breast Cancer | [22] |
| Compound 7d | EGFR / ErbB2 | 180 nM / 250 nM | Cancer | [5] |
| SI306 | Src | Low µM | Glioblastoma | [23] |
Signaling Pathways and Mechanism of Action
Inhibitors based on these scaffolds modulate critical signaling pathways involved in cell proliferation, survival, and inflammation. As ATP-competitive inhibitors, they block the phosphotransferase activity of their target kinases, thereby halting downstream signal transduction.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays. Below are representative protocols for key experiments.
Kinase Inhibition Assay (Generic TR-FRET)
-
Objective: To determine the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀).
-
Materials: Recombinant kinase, biotinylated substrate peptide, ATP, Lanthanide-labeled antibody specific for the phosphorylated substrate, Streptavidin-Allophycocyanin (SA-APC), assay buffer.
-
Procedure:
-
Add assay buffer, ATP, and substrate to wells of a microplate.
-
Add serially diluted test compounds (e.g., pyrrolo[2,3-b]pyridine or pyrazolo[3,4-d]pyrimidine derivatives) to the wells.
-
Initiate the kinase reaction by adding the recombinant kinase enzyme.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding the TR-FRET detection reagents (antibody and SA-APC).
-
Incubate for 60 minutes to allow for detection reagent binding.
-
Read the plate on a TR-FRET-compatible reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To measure the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Materials: Cancer cell line (e.g., MCF-7, HCT-116), cell culture medium, fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serially diluted test compounds and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to vehicle-treated control cells and determine the GI₅₀/IC₅₀.
-
Conclusion
Both the pyrrolo[2,3-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are exceptionally valuable frameworks in drug discovery.
-
The pyrazolo[3,4-d]pyrimidine scaffold, as a close bioisostere of adenine, has a long and successful history, particularly in oncology, yielding highly potent inhibitors for targets like BTK and CDKs.[2][6] Its strength lies in its proven ability to mimic ATP, providing a robust starting point for kinase inhibitor design.[1][4]
-
The pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable versatility, producing inhibitors for a diverse range of kinases including JAKs, FGFR, and GSK-3β, with applications spanning cancer, inflammation, and neurodegenerative diseases.[14][15][24] Its broader target profile suggests it may offer more opportunities for novel therapeutic applications beyond oncology.
The choice between these scaffolds depends on the specific therapeutic target and desired drug properties. The pyrazolo[3,4-d]pyrimidine core is a classic choice for established kinase targets, while the pyrrolo[2,3-b]pyridine scaffold offers a slightly different vector space for substitution and has proven effective against a wider variety of targets, making it an excellent choice for both established and novel target-focused discovery programs. Both scaffolds will undoubtedly continue to be a source of innovative medicines for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peficitinib - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducibility of Experiments with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of synthetic routes and biological assay performance related to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key building block in medicinal chemistry.[1] We delve into the factors influencing the reproducibility of its synthesis and provide detailed protocols for key biological assays to facilitate consistent and comparable results.
Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine: A Comparative Overview
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine can be approached through several routes, with the most common being a multi-step process involving nitration and subsequent reduction, or through a palladium-catalyzed Buchwald-Hartwig amination.[2][3] While direct comparative studies on the reproducibility of these methods are not extensively documented in single publications, an analysis of the available literature provides insights into the potential yields and challenges associated with each approach.[1][3]
Table 1: Comparison of Synthetic Routes for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and Related Derivatives
| Synthetic Route | Key Steps | Reported/Typical Yields | Factors Influencing Reproducibility |
| Nitration and Reduction | 1. Fluorination of 7-azaindole. 2. Regioselective nitration of 4-fluoro-7-azaindole. 3. Reduction of the nitro group. | Yields for individual steps can be moderate to good, but the overall yield for the multi-step process can vary. | Purity of starting materials, choice of nitrating and reducing agents, precise control of reaction conditions (temperature, time), and potential for side reactions such as over-nitration or nitration at alternative positions.[2] |
| Buchwald-Hartwig Amination | 1. Synthesis of a 4-fluoro-5-halo-1H-pyrrolo[2,3-b]pyridine intermediate. 2. Palladium-catalyzed cross-coupling with an amine source. | Can provide a more direct route, potentially with higher overall yields in some cases. | Choice of palladium catalyst and ligand, base selection, potential for catalyst deactivation by the nitrogen atoms in the azaindole core, and the possibility of side reactions like hydrodehalogenation.[2] |
It is important to note that the reproducibility of these syntheses is highly dependent on the specific reaction conditions, the scale of the reaction, and the purity of the reagents and solvents used.
Biological Activity: A Focus on Kinase Inhibition
Derivatives of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine are of significant interest as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor (FGFR), Protein Kinase B (Akt), and Focal Adhesion Kinase (FAK).[4] The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a bioisostere of purines and can form key hydrogen bond interactions within the ATP-binding site of these kinases.[3]
Comparative Performance of 1H-pyrrolo[2,3-b]pyridine Derivatives and Alternative Inhibitors
The following tables provide a comparative overview of the inhibitory potency (IC50 values) of various compounds, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, against key kinase targets. It is crucial to acknowledge that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.[1]
Table 2: Comparative IC50 Values of FGFR Inhibitors
| Compound | Core Structure | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Notes |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | A potent, pan-FGFR inhibitor with a 1H-pyrrolo[2,3-b]pyridine core.[5][6] |
| Erdafitinib | Phenyl-dihydropyrido[4,3-d]pyrimidin-4-amine | 1.2 | 2.5 | 4.6 | 126 | Approved FGFR inhibitor. |
| Pemigatinib | Pyrido[2,3-d]pyrimidin-7-one | 0.4 | 0.5 | 1.2 | 30 | Approved FGFR inhibitor. |
| Infigratinib | Pyrimidine | 1.1 | 1 | 1.6 | 62 | Approved FGFR inhibitor. |
Table 3: Comparative IC50 Values of Akt Inhibitors
| Compound | Core Structure | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Notes |
| Capivasertib (AZD5363) | Pyrrolo[2,1-f][7][8][9]triazine | 3 | 7 | 7 | Pan-Akt inhibitor in clinical development. |
| Ipatasertib (GDC-0068) | Pyrrolopyrimidine | 5 | 27 | 12 | ATP-competitive Akt inhibitor. |
| MK-2206 | Allosteric | 8 | 12 | 65 | Allosteric inhibitor of all Akt isoforms. |
Table 4: Comparative IC50 Values of FAK Inhibitors
| Compound | Core Structure | Biochemical FAK IC50 (nM) | Cellular pFAK Y397 IC50 (nM) | Notes |
| PF-573228 | Pyrimidine | 4 | 11 - 500 | Highly selective for FAK.[10] |
| Defactinib (VS-6063) | Pyrimidine | 0.6 | Not explicitly stated, but inhibits pFAK in cells | Orally active FAK inhibitor in clinical trials.[10] |
| TAE226 | N/A | 5.5 | Not explicitly stated, but effective in cells | Dual FAK/IGF-IR inhibitor.[10] |
| Compound 16 | 7H-pyrrolo[2,3-d]pyrimidine | 19.10 | N/A | Showed better antiproliferative activity than TAE226 in several cell lines.[11] |
Experimental Protocols for Key Assays
To ensure the reproducibility and comparability of experimental data, detailed and consistent methodologies are essential. The following sections provide protocols for key kinase assays used to evaluate the performance of inhibitors like those derived from 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
FGFR Kinase Assay Protocol
This protocol outlines a general procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Materials:
-
FGFR1 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
Test compound (e.g., 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivative)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin-labeled streptavidin
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase reaction buffer.
-
Add the kinase, biotinylated substrate peptide, and test compound to the wells of the assay plate.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
Stop the reaction by adding a detection solution containing the europium-labeled antibody and allophycocyanin-labeled streptavidin.
-
Incubate the plate for a further period to allow for the development of the FRET signal.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Akt Kinase Assay Protocol
This protocol describes an in vitro kinase assay using immunoprecipitated Akt.
Materials:
-
Cell lysate containing Akt
-
Akt-specific antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant Akt substrate (e.g., GSK-3α)
-
ATP
-
SDS-PAGE sample buffer
Procedure:
-
Incubate cell lysate with an Akt-specific antibody to form an immune complex.[8]
-
Add protein A/G agarose beads to capture the immune complex.[8]
-
Wash the beads to remove non-specific binding.[8]
-
Resuspend the beads in kinase assay buffer.[8]
-
Add the recombinant Akt substrate and ATP to initiate the kinase reaction.[8]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[8]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.[8]
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
FAK Kinase Assay Protocol
This protocol outlines a general procedure for a biochemical FAK kinase assay.
Materials:
-
Purified FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, FAK enzyme, and substrate.[7]
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the kinase reaction by adding ATP.[7]
-
Incubate at 30°C for a specified time (e.g., 45-60 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.[13]
-
Calculate the percent inhibition and determine the IC50 value.[7]
Visualizing Pathways and Workflows
To further aid in the understanding of the experimental context, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Akt/PKB kinase assay [whitelabs.org]
- 10. benchchem.com [benchchem.com]
- 11. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a halogenated aromatic amine, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.
Immediate Safety and Handling Precautions
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1] | To prevent inhalation of dust or vapors. |
It is also crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[3]
Waste Segregation: The Critical First Step
Proper waste segregation is fundamental to safe and compliant chemical disposal. Due to its bromine content, this compound must be classified and handled as halogenated organic waste .
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[4]
-
Designated Containers: Collect all waste containing this compound in a clearly labeled "Halogenated Organic Waste" container.[4]
-
Container Compatibility: Use a chemically compatible container, such as high-density polyethylene (HDPE), for liquid waste.[4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3]
-
Pure or Unused Chemical:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Avoid generating dust during the transfer.[2]
-
Ensure the container is properly sealed and clearly labeled with the chemical name and associated hazards.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
-
Place solid contaminated materials in a sealed bag and deposit it into the solid "Halogenated Organic Waste" container.[4]
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate in the liquid "Halogenated Organic Waste" container.[4]
-
After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.[4]
-
-
Spill Management:
-
Final Disposal:
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and final disposal.[3] The preferred method for final disposal is typically controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to manage hazardous byproducts.[4][5]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [2][4] Such actions can lead to environmental contamination and are a violation of regulatory standards.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
Personal protective equipment for handling 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the closely related compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, and general best practices for handling hazardous chemicals. It is imperative to treat this compound with the utmost care, assuming it may possess similar or greater hazards than its analogue.
Hazard Identification and Classification
While specific hazard data for this compound is not available, the related compound 6-Bromo-1H-pyrrolo[2,3-b]pyridine is classified with the following hazards.[1] Users should assume this compound presents similar risks.
| Hazard Statement | GHS Classification | Signal Word |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Danger [1] |
| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) | |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 2) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personnel safety.[2][3][4] The following table outlines the recommended PPE for handling this compound.[5]
| Protection Level | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Goggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended. Select gloves based on chemical compatibility and breakthrough time.[6][7] Inspect gloves for any signs of degradation or puncture before use.[6] |
| Body Protection | Chemical-resistant lab coat or apron | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator | To be used in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors.[2][5] |
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Work exclusively in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Clear the workspace of all non-essential items to minimize contamination risk.
-
Have a spill kit readily available containing an inert absorbent material (e.g., vermiculite or sand).
2. Handling the Compound:
-
Before handling, wash hands thoroughly and don all required PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood to avoid generating and inhaling dust.
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
3. Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep in a dark, cool, and dry place under an inert atmosphere (e.g., argon or nitrogen).
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
1. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert nearby personnel.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
1. Waste Collection:
-
Collect all waste material (including residual compound, contaminated absorbents, and disposable PPE) in a dedicated, properly labeled, and sealed hazardous waste container.
2. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[5]
-
Provide the disposal service with a comprehensive list of the waste contents.
-
Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. 143468-13-7|6-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. epa.gov [epa.gov]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. benchchem.com [benchchem.com]
- 6. colgate.edu [colgate.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. chembk.com [chembk.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
